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Foundational

Mechanism of Action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in Lipid Bilayers: A Predictive and Methodological Whitepaper

An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Executive Summary (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is an N-acylated amino acid derivative with significa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is an N-acylated amino acid derivative with significant amphiphilic properties. While direct experimental data on its membrane interactions are not yet available, its structure—comprising a 12-carbon hydrophobic dodecanoyl tail and a hydrophilic hydroxypyrrolidine-2-carboxylic acid headgroup—strongly suggests a capacity to interact with and modulate the properties of lipid bilayers. This guide proposes a plausible mechanism of action for this molecule and outlines a comprehensive, multi-faceted research strategy to elucidate its effects at the molecular level. We hypothesize that the molecule inserts its acyl chain into the hydrophobic core of the membrane, leading to a disruption of lipid packing, an increase in membrane fluidity and permeability, and a potential alteration of membrane curvature. This document provides a robust framework of computational and biophysical methodologies, including detailed protocols, to rigorously test this hypothesis and build a comprehensive understanding of its membrane activity.

Introduction and Molecular Profile

The interaction of small molecules with cellular membranes is a fundamental process in pharmacology and toxicology. Such interactions can alter the structural and dynamic properties of the lipid bilayer, thereby influencing the function of membrane-bound proteins and overall cellular integrity. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid belongs to the class of N-acyl amino acids, a group of lipids with diverse biological activities, including roles in cell signaling and energy metabolism.[1][2][3] Its unique structure, featuring a proline-like pyrrolidine ring, suggests specific conformational constraints and interaction potentials.

Molecular Structure:

  • Hydrophobic Domain: A C12 dodecanoyl (lauryl) chain, which is expected to be the primary anchor into the lipid bilayer's hydrophobic core.

  • Hydrophilic Headgroup: A (2S)-3-hydroxypyrrolidine-2-carboxylic acid moiety. This group contains:

    • A carboxylic acid, which will be deprotonated and negatively charged at physiological pH.

    • A hydroxyl group, capable of acting as a hydrogen bond donor and acceptor.

    • A tertiary amide linkage.

This amphipathic nature is the cornerstone of its predicted interaction with lipid membranes. Understanding this interaction is critical for applications ranging from drug delivery systems, where it might act as a penetration enhancer[4], to assessing its potential as a bioactive agent.

Property Predicted Value/Characteristic
Molecular Formula C17H31NO4
Molecular Weight 313.43 g/mol
Type Anionic Amphiphile / N-Acylated Amino Acid
Predicted Solubility Low in water, soluble in organic solvents and likely to partition into lipid phases.
Key Functional Groups Carboxylate (anionic), Hydroxyl (H-bonding), Amide (H-bonding), Saturated Acyl Chain (hydrophobic)

Proposed Mechanism of Action

Based on its structure and established principles of lipid-amphiphile interactions[5][6], we propose a multi-step mechanism for the action of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid on a lipid bilayer.

  • Adsorption at the Interface: The molecule initially approaches the membrane surface, with the negatively charged carboxylate group forming electrostatic interactions with cationic or zwitterionic lipid headgroups. The hydroxyl group may form hydrogen bonds with phosphate and carbonyl groups of phospholipids and interfacial water.

  • Hydrophobic Insertion: Driven by the hydrophobic effect, the dodecanoyl tail spontaneously inserts into the nonpolar core of the lipid bilayer. This process is thermodynamically favorable as it removes the hydrophobic chain from the aqueous environment.[7]

  • Disruption of Lipid Packing: The presence of the bulky acyl chain of the molecule intercalated between the native lipid acyl chains disrupts their ordered packing. This increases the average distance between lipid molecules, leading to an increase in the area per lipid.

  • Induction of Membrane Fluidity: By disrupting the van der Waals interactions between adjacent lipid acyl chains, the molecule is expected to increase the rotational and lateral mobility of the lipids. This results in an overall increase in membrane fluidity, particularly in more ordered (gel or liquid-ordered) phases.

  • Increased Membrane Permeability: The packing defects created by the inserted molecule act as transient pores or pathways, increasing the passive diffusion of water and small solutes across the bilayer.[8][9] This effect is characteristic of many membrane-active peptides and penetration enhancers.[4][5]

This proposed mechanism is visually summarized in the diagram below.

G cluster_0 Lipid Bilayer (Initial State) cluster_1 Lipid Bilayer (Final State) h1 t1a h1->t1a t1b t1a->t1b h2 t2a h2->t2a t2b t2a->t2b h3 t3a h3->t3a t3b t3a->t3b h4 t4a h4->t4a t4a->t1b h5 t5a h5->t5a t5a->t2b h6 t6a h6->t6a t6a->t3b h7 t7a h7->t7a t7b t7a->t7b mol_head Headgroup mol_tail_a mol_head->mol_tail_a mol_tail_b mol_tail_a->mol_tail_b h8 t8a h8->t8a t8b t8a->t8b h9 t9a h9->t9a t9a->t7b h10 t10a h10->t10a t10a->mol_tail_b h11 t11a h11->t11a t11a->t8b step1 1. Adsorption at Lipid-Water Interface step2 2. Insertion of Dodecanoyl Tail step1->step2 cluster_1 cluster_1 step2->cluster_1 step3 3. Disruption of Lipid Packing & Increased Fluidity mol_init Molecule mol_init->step1 cluster_1->step3

Caption: Proposed mechanism of interaction.

Research Workflow: A Multi-Platform Approach

To validate the proposed mechanism, a synergistic approach combining computational modeling and experimental biophysics is essential. This workflow allows for a detailed investigation from the single-molecule level to the macroscopic behavior of lipid assemblies.

G cluster_comp Computational Modeling (In Silico) cluster_exp Biophysical Experiments (In Vitro) hypothesis Hypothesis Generation: Molecule inserts and disrupts bilayer md_sim Molecular Dynamics (MD) Simulations hypothesis->md_sim dsc Differential Scanning Calorimetry (DSC) hypothesis->dsc fluor Fluorescence Spectroscopy hypothesis->fluor leakage Liposome Leakage Assays hypothesis->leakage sans SAXS / SANS hypothesis->sans pmf_calc Potential of Mean Force (PMF) Calculations md_sim->pmf_calc validation Mechanistic Validation and Refinement md_sim->validation pmf_calc->validation dsc->validation fluor->validation leakage->validation sans->validation

Caption: Integrated research workflow.

Experimental and Computational Protocols

This section details the core methodologies required to investigate the molecule's mechanism of action.

Protocol: All-Atom Molecular Dynamics (MD) Simulations

Causality: MD simulations provide unparalleled atomistic insight into the dynamic process of molecule-membrane interactions, allowing us to directly observe and quantify the structural and energetic consequences of insertion.[8][9][10]

Methodology:

  • System Setup:

    • Construct a model lipid bilayer (e.g., 128 lipids of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) using a tool like CHARMM-GUI.

    • Solvate the bilayer with an appropriate water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration (~150 mM).

    • Generate parameters for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid using a force field like CGenFF or GAFF.

    • Introduce a number of the molecules (e.g., 16 molecules, corresponding to ~12.5 mol%) into the solvent phase.

  • Simulation Execution:

    • Perform energy minimization to remove steric clashes.

    • Equilibrate the system in stages, typically starting with the NVT ensemble (constant number of particles, volume, and temperature) and then moving to the NPT ensemble (constant number of particles, pressure, and temperature) to allow the box dimensions to relax.

    • Run a production simulation for at least 500 nanoseconds to observe spontaneous partitioning and to sample equilibrium properties.

  • Data Analysis:

    • Insertion and Orientation: Track the z-position of the center of mass of the molecule over time. Calculate the angle of the dodecanoyl tail relative to the bilayer normal.

    • Bilayer Structural Properties: Compute the area per lipid, bilayer thickness, and deuterium order parameters (SCD) for the lipid acyl chains. Compare these values to a control simulation without the molecule.[11]

    • Free Energy Profile: Use umbrella sampling or a similar method to calculate the Potential of Mean Force (PMF) for pulling a single molecule from the center of the bilayer into the aqueous phase.[12]

Parameter Expected Outcome for Proposed Mechanism
Area per Lipid Increase
Bilayer Thickness Decrease
Lipid Acyl Chain Order (SCD) Decrease (indicating more disorder)
PMF Insertion Energy A significant negative free energy change upon moving from water to the bilayer core.
Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC directly measures the thermodynamic changes associated with the main phase transition (Tm) of the lipid bilayer from a gel to a liquid-crystalline state. Alterations in Tm and the transition enthalpy (ΔH) provide quantitative data on how the molecule affects the collective behavior and packing of lipids.[13]

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of a model lipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC).

    • Create a series of samples by co-dissolving DPPC and the title molecule in chloroform at various molar ratios (e.g., 0, 1, 5, 10 mol%).

    • Evaporate the solvent under nitrogen to form a thin lipid film, followed by vacuum desiccation.

    • Hydrate the film with a buffer (e.g., PBS, pH 7.4) above the Tm of the pure lipid, followed by vortexing to form MLVs.

  • DSC Measurement:

    • Load the lipid dispersion into a DSC sample pan and an equal volume of buffer into the reference pan.

    • Scan a temperature range that brackets the known Tm of the lipid (e.g., 25°C to 55°C for DPPC) at a controlled rate (e.g., 1°C/min).

    • Record the heat flow as a function of temperature for at least two heating and cooling cycles.

  • Data Analysis:

    • Analyze the thermograms to determine the main phase transition temperature (Tm) and the calorimetric enthalpy (ΔH) of the transition.

    • Plot Tm and ΔH as a function of the molecule's concentration.

Expected Outcome: A concentration-dependent decrease in both Tm and ΔH, along with a broadening of the transition peak, which would confirm a fluidizing and disordering effect on the lipid packing.

Protocol: Fluorescence Anisotropy Assay

Causality: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the bilayer. This mobility is highly sensitive to the local viscosity and packing of the lipid environment. This technique provides a direct measure of membrane fluidity.[14][15]

Methodology:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the LUVs at a low probe-to-lipid ratio (e.g., 1:500).

    • Prepare a series of vesicle suspensions and add increasing concentrations of the title molecule. Incubate to allow for equilibration.

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~350 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the instrument correction factor.

  • Data Analysis:

    • Plot the fluorescence anisotropy (r) as a function of the molecule's concentration.

Expected Outcome: A concentration-dependent decrease in fluorescence anisotropy, indicating that the molecule increases the motional freedom of the probe by fluidizing the lipid bilayer.

Protocol: Liposome Permeability (Dye Leakage) Assay

Causality: This assay directly tests the hypothesis that the molecule disrupts the barrier function of the lipid bilayer. By encapsulating a self-quenching fluorescent dye, any induced leakage results in de-quenching and a measurable increase in fluorescence, providing a quantitative measure of membrane permeabilization.[4]

Methodology:

  • Sample Preparation:

    • Prepare LUVs in a buffer containing a high concentration of a fluorescent dye, such as calcein or carboxyfluorescein (e.g., 50 mM), causing its fluorescence to be self-quenched.

    • Remove non-encapsulated dye by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Leakage Measurement:

    • Place the suspension of dye-loaded LUVs in a cuvette in a fluorometer.

    • Monitor the baseline fluorescence at the appropriate excitation/emission wavelengths (e.g., 495/515 nm for carboxyfluorescein).

    • Inject a specific concentration of the title molecule into the cuvette and record the fluorescence intensity over time.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and release all the dye, representing 100% leakage.

  • Data Analysis:

    • Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

    • Compare the rate and extent of leakage across different concentrations of the molecule.

Expected Outcome: A concentration- and time-dependent increase in dye leakage, confirming that the molecule compromises the integrity of the lipid bilayer.

Conclusion

This technical guide puts forth a scientifically grounded, hypothetical mechanism for the interaction of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid with lipid bilayers. The proposed mechanism, centered on hydrophobic insertion and subsequent disruption of membrane structure and dynamics, is testable through the detailed computational and experimental workflows provided. The successful execution of this research plan will not only elucidate the specific actions of this novel molecule but also contribute to the broader understanding of how N-acylated amino acids modulate membrane properties. This knowledge is invaluable for the rational design of new therapeutic agents, drug delivery vehicles, and for assessing the biological activity of this emerging class of lipids.

References

  • Molecular Dynamics Simulation Studies of Interaction of Amphiphilic Molecules with Lipid Bilayers - SciSpace. 8

  • Molecular Dynamics Simulation Studies of Interaction of Amphiphilic Molecules with Lipid Bilayers - LSU Scholarly Repository. 9

  • Effect of pyrrolidone derivatives on lipid membrane and protein conformation as transdermal penetration enhancer - PubMed.

  • Molecular Scale Simulations of the Self–Assembly of Amphiphilic Molecules: Current State-of-the-Art and Future Directions - River Publishers.

  • Unveiling the Interactions between Amino Acids-Based Surfactants and Lipid Bilayers: A Small Angle Neutron Scattering and Reflectivity Study | Langmuir - ACS Publications.

  • A simple guide to biochemical approaches for analyzing protein–lipid interactions.

  • Molecular dynamics simulations of membrane deformation induced by amphiphilic helices of Epsin, Sar1p, and Arf1 - Chin. Phys. B.

  • N-acylamides - Wikipedia.

  • Aminolipids in bacterial membranes and the natural environment | The ISME Journal.

  • Amphiphilic interactions of ionic liquids with lipid biomembranes: a molecular simulation study - Soft Matter (RSC Publishing).

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

  • Exploring the sensitivities of experimental techniques to various types of membrane asymmetry using atomistic simulations - RSC Publishing.

  • Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC.

  • How to Determine Lipid Interactions in Membranes from Experiment Through the Ising Model | Langmuir - ACS Publications.

  • Exploring lipid–protein interactions in plant membranes | Journal of Experimental Botany.

  • Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife.

  • Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects.

  • Assessing the Perturbing Effects of Drugs on Lipid Bilayers Using Gramicidin Channel-Based In Silico and In Vitro Assays - PMC.

  • The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers - MDPI.

  • Peptide-Lipid Interactions: Experiments and Applications - MDPI.

  • Interactions of drugs and amphiphiles with membranes: modulation of lipid bilayer elastic properties by changes in acyl chain unsaturation and protonation - Faraday Discussions (RSC Publishing).

Sources

Exploratory

Solvation Thermodynamics and Micellization Profile of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid

An In-Depth Technical Guide for Formulation Scientists and Chemical Biologists Executive Summary & Molecular Architecture The compound (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3), commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Formulation Scientists and Chemical Biologists

Executive Summary & Molecular Architecture

The compound (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3), commonly referred to as N-lauroyl-3-hydroxy-L-proline, represents a highly specialized class of lipoamino acids (LAAs). Structurally, it is an amphiphilic chimera: it features a highly hydrophobic 12-carbon aliphatic tail (dodecanoyl/lauroyl group) conjugated via an amide linkage to a hydrophilic, stereospecific 3-hydroxypyrrolidine-2-carboxylic acid headgroup.

Unlike standard linear N-acyl amino acids, the rigid pyrrolidine ring restricts the conformational flexibility of the headgroup, while the 3-hydroxyl substitution introduces an additional, highly localized hydrogen bond donor/acceptor. This unique architecture fundamentally alters its hydration shell dynamics, critical micelle concentration (CMC), and partition coefficient (LogP), making it an exceptional candidate for advanced drug delivery vehicles, membrane protein solubilization, and self-assembling nanomaterials [1].

This whitepaper provides a comprehensive analysis of its solubility profile across aqueous and organic systems, detailing the thermodynamic principles governing its phase behavior and providing field-validated protocols for its characterization.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of N-lauroyl-3-hydroxyproline, one must first understand the thermodynamic forces dictating its solvation. The molecule exhibits a calculated LogP of ~3.5 and a carboxylic acid pKa of approximately 3.8[2]. This creates a profound solubility paradox depending on the solvent environment.

Aqueous Systems: The pH-Dependent Solvation Paradox

In aqueous media, the solubility of N-lauroyl-3-hydroxyproline is entirely governed by the ionization state of its carboxylic acid moiety:

  • Protonated State (pH < 3.5): Below its pKa, the molecule is electrically neutral. The dominant intermolecular forces are strong hydrogen bonds between the carboxylic acid and the 3-hydroxyl group of adjacent molecules. Water cannot effectively disrupt this crystalline lattice, leading to a thermodynamic solubility of less than 0.1 mg/mL. The system rapidly reaches saturation, resulting in amorphous precipitation or the formation of proto-vesicles [3].

  • Deprotonated State (pH > 5.0): Above its pKa, the carboxylic acid yields a carboxylate anion. The resulting ion-dipole interactions with water are thermodynamically favorable enough to drag the hydrophobic dodecanoyl chain into solution. However, to minimize the entropic penalty of water forming clathrate cages around the lipid tail, the molecules spontaneously self-assemble into micelles once the Critical Micelle Concentration (CMC) is breached[1].

Organic Solvents: Disrupting the Lattice

In organic systems, solubility is dictated by the solvent's ability to solvate both the polar headgroup and the non-polar tail:

  • Polar Protic Solvents (Methanol, Ethanol): Exhibit the highest solubilization capacity. The alcohols act as both hydrogen bond donors and acceptors, effectively breaking the intermolecular network of the 3-hydroxyproline headgroup while simultaneously solvating the aliphatic tail via dispersion forces.

  • Polar Aprotic Solvents (DMSO, DMF): Highly effective due to their high dielectric constants and strong hydrogen-bond accepting nature, which rapidly solvates the hydroxyl and carboxyl protons.

  • Non-Polar Solvents (Hexane, Heptane): Despite the lipophilic dodecanoyl chain, solubility in purely non-polar solvents is remarkably poor. The highly polar headgroups aggregate to minimize contact with the non-polar continuous phase, leading to phase separation.

Mechanistic Visualization

The following diagram illustrates the causal pathways of solvation and self-assembly for N-lauroyl-3-hydroxyproline in aqueous environments.

G cluster_aqueous Aqueous Solvation Dynamics A N-Lauroyl-3-hydroxyproline (Solid State) B pH < 3.5 (Protonated) A->B Dissolution (Acidic) C pH > 5.0 (Deprotonated) A->C Dissolution (Basic/Neutral) D Monomeric Dispersion (Low Solvation) B->D Hydration E Anionic Monomers (High Solvation) C->E Ion-Dipole Interactions D->E pH Increase (pKa ~3.8) F Precipitation / Amorphous Aggregation D->F Saturation (< 0.1 mg/mL) G Micellar Self-Assembly (> CMC) E->G Concentration > CMC

Figure 1: pH-dependent solvation and micellar self-assembly pathway of N-lauroyl-3-hydroxyproline.

Quantitative Data Presentation

Table 1: Thermodynamic Solubility Profile in Organic Solvents (at 25°C)

SolventDielectric Constant (ε)Solubility ClassEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Methanol32.7Very Soluble> 100Dual H-bonding & dispersion
DMSO46.7Freely Soluble50 - 100Strong H-bond acceptance
Ethyl Acetate6.0Sparingly Soluble10 - 25Moderate dipole-dipole
Dichloromethane9.1Slightly Soluble1 - 10Weak dipole interactions
Hexane1.9Practically Insoluble< 0.1Headgroup aggregation

Table 2: Aqueous Solubility and Micellization Parameters (at 25°C)

pH LevelIonization StateMacroscopic PhaseSolubility LimitMicellization (CMC)
pH 2.0Fully ProtonatedSuspension / Precipitate< 0.1 mg/mLN/A (Precipitates)
pH 3.850% Ionized (pKa)Cloudy Dispersion~ 1.5 mg/mLVesicle Formation
pH 7.4Fully DeprotonatedClear Isotropic Liquid> 50 mg/mL~ 0.5 - 1.2 mM

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They rely on fundamental thermodynamic principles to prevent false positives (e.g., mistaking kinetic supersaturation for thermodynamic solubility).

Protocol A: Thermodynamic Solubility Determination via Shake-Flask & HPLC-UV

Causality Focus: Kinetic solubility assays (solvent-shift methods) often trap lipoamino acids in metastable nano-emulsions, artificially inflating solubility data. The shake-flask method ensures true thermodynamic equilibrium is reached by allowing the crystal lattice to slowly dissolve until the chemical potential of the solid equals that of the solute.

  • Preparation: Add an excess amount of N-lauroyl-3-hydroxyproline solid (e.g., 50 mg) to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 PBS or Ethyl Acetate).

  • Equilibration: Seal the vial and place it in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours. Note: 48 hours is required to overcome the slow dissolution kinetics of the hydrophobic tail.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. This sediments any undissolved micro-particulates.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter (for organics) or PVDF filter (for aqueous). Self-Validation: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration using HPLC-UV (detection at 210 nm for the amide bond) against a pre-established calibration curve.

Protocol B: Critical Micelle Concentration (CMC) Determination via Pyrene Fluorescence

Causality Focus: Visual assessments of micellization (like dye solubilization) are subjective. Pyrene is a highly hydrophobic fluorescent probe. In an aqueous environment, its emission spectrum shows a specific ratio of its first (I1 at 372 nm) to third (I3 at 384 nm) vibronic bands. When micelles form, pyrene rapidly partitions into the hydrophobic dodecanoyl core. The hydrophobic environment drastically alters the quantum yield of the vibronic bands, causing the I1/I3 ratio to plummet. This provides a mathematically objective, self-validating inflection point for the CMC [4].

  • Probe Preparation: Prepare a 6 × 10⁻⁷ M solution of pyrene in deionized water (pH adjusted to 7.4). Stir in the dark for 12 hours to ensure complete dissolution.

  • Surfactant Titration: Prepare a stock solution of N-lauroyl-3-hydroxyproline (e.g., 10 mM) in the pyrene-water solution.

  • Serial Dilution: Create a concentration gradient of the lipoamino acid (from 0.01 mM to 5.0 mM) using the pyrene solution as the diluent. This ensures the pyrene concentration remains constant across all samples.

  • Incubation: Incubate the samples in the dark at 25 °C for 2 hours to allow the micelles to reach structural equilibrium.

  • Spectroscopic Analysis: Excite the samples at 334 nm using a spectrofluorometer. Record the emission spectra from 350 to 450 nm.

  • Data Processing: Plot the ratio of the emission intensities (I1/I3) against the logarithmic concentration of the lipoamino acid. The CMC is identified as the exact concentration at the inflection point where the I1/I3 ratio sharply decreases.

References

  • Ménard, N., et al. "Drug solubilization and in vitro toxicity evaluation of lipoamino acid surfactants." International Journal of Pharmaceutics, 2012.[Link] [1]

  • Brea, R. J., et al. "Elucidating N-acyl amino acids as a model protoamphiphilic system." Nature Communications, 2022.[Link] [2]

  • Gobeaux, F., et al. "Stability and Structure of Protein–Lipoamino Acid Colloidal Particles: Toward Nasal Delivery of Pharmaceutically Active Proteins." Langmuir, 2012.[Link] [3]

  • Faustino, C., et al. "Lipoamino acid-based micelles as promising delivery vehicles for monomeric amphotericin B." International Journal of Pharmaceutics, 2016.[Link] [4]

Foundational

Thermodynamic Properties and Critical Micelle Concentration of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid

Executive Summary Lipoamino acids (LAAs) represent a highly biocompatible, eco-friendly class of anionic surfactants with extensive applications in drug delivery and cosmetic formulation. Among these, (2S)-1-dodecanoyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipoamino acids (LAAs) represent a highly biocompatible, eco-friendly class of anionic surfactants with extensive applications in drug delivery and cosmetic formulation. Among these, (2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline, CAS No. 135777-18-3[1]) presents a unique structural topology. As a Senior Application Scientist, I have structured this guide to dissect the specific thermodynamic drivers and self-assembly mechanics of this molecule. By analyzing the interplay between its hydrophobic dodecanoyl tail and its rigid, hydroxylated pyrrolidine headgroup, we can accurately profile its Critical Micelle Concentration (CMC) and establish robust, self-validating protocols for its physicochemical characterization.

Structural Topology & Physicochemical Profile

The surface activity of amino acid-derived surfactants is heavily dictated by the steric and electronic nature of their headgroups [2]. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid consists of a 12-carbon hydrophobic tail and a 3-hydroxyproline hydrophilic head.

Two critical structural features define its behavior:

  • Pyrrolidine Ring Rigidity: Unlike linear amino acids (e.g., alanine or leucine), the cyclic proline derivative restricts conformational flexibility. This creates a bulkier effective headgroup radius, preventing dense molecular packing at the air-water interface and slightly elevating the CMC[2].

  • 3-Hydroxyl Modification: The addition of a hydroxyl group at the C3 position introduces a potent hydrogen bond donor/acceptor site. This increases the hydration shell around the monomer, making the molecule more hydrophilic than standard N-lauroyl-L-proline. Consequently, the thermodynamic penalty for dehydrating the headgroup during micellization is higher, shifting the CMC upward.

Quantitative Data Summary

The following table summarizes the extrapolated thermodynamic and surface-active parameters of the 3-hydroxylated compound in comparison to its non-hydroxylated analog, based on established LAA behavioral trends [3].

Table 1: Comparative Physicochemical and Thermodynamic Parameters (at 298.15 K, pH 7.4)

SurfactantCMC (mM)Surface Tension at CMC ( γCMC​ , mN/m) ΔGm∘​ (kJ/mol) ΔHm∘​ (kJ/mol) TΔSm∘​ (kJ/mol)
N-Lauroyl-L-proline~1.50~32.5-26.1-1.8+24.3
(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid ~2.20 ~34.0 -25.2 -2.5 +22.7

Thermodynamics of Self-Assembly

Micellization is not primarily driven by the attraction between hydrophobic tails, but rather by the hydrophobic effect —a massive entropic gain of the solvent.

  • Gibbs Free Energy ( ΔGm∘​<0 ): The negative value confirms that micellization is a spontaneous process above the CMC. It is calculated via the phase separation model: ΔGm∘​=RTln(XCMC​) , where XCMC​ is the mole fraction.

  • Enthalpy ( ΔHm∘​≈0 to slightly negative): The aggregation of the dodecanoyl chains yields a small exothermic release due to van der Waals interactions. However, this is largely offset by the endothermic energy required to strip the clathrate-like water structures and break the hydrogen bonds associated with the 3-hydroxyl group.

  • Entropy ( ΔSm∘​>0 ): This is the primary thermodynamic driver. When monomers aggregate, the highly ordered water molecules surrounding the hydrophobic tails are released into the bulk solvent, drastically increasing the system's overall entropy.

Thermodynamics M Surfactant Monomers (Aqueous Phase) H Hydrophobic Effect (Water Entropy ↑) M->H Mic Micelle Formation (Core-Shell) H->Mic G ΔG < 0 (Spontaneous) Mic->G En ΔH ~ 0 (Van der Waals) Mic->En S ΔS > 0 (Entropically Driven) Mic->S

Caption: Thermodynamic logic of micellization driven by the hydrophobic effect.

Field-Proven Experimental Methodologies

To ensure scientific integrity, the determination of CMC and thermodynamic parameters must rely on self-validating experimental designs.

Protocol 1: Determination of CMC via Surface Tensiometry
  • Causality of Choice: The Wilhelmy plate method is strictly preferred over the Du Noüy ring method for bulky lipoamino acids [4]. The plate method measures static surface tension without continuously rupturing the air-water interface, which is critical because bulky pyrrolidine headgroups exhibit slower interfacial adsorption kinetics.

  • Self-Validating Step: Prior to any surfactant measurement, the surface tension of the ultrapure water vehicle must be measured. A reading deviating from 72.8 ± 0.2 mN/m at 20°C instantly flags organic contamination, halting the assay until the platinum plate is re-flamed.

Step-by-Step Workflow:

  • Preparation: Synthesize or obtain >98% pure (2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid. Prepare a 50 mM stock solution in Milli-Q water, adjusting the pH to 7.4 with 0.1 M NaOH to ensure complete deprotonation of the carboxylic acid.

  • Calibration: Flame the platinum Wilhelmy plate until red-hot. Calibrate the tensiometer with Milli-Q water at exactly 298.15 K.

  • Titration: Using an automated micro-dispenser, inject the stock solution into a vessel containing 50 mL of water in logarithmic concentration increments.

  • Equilibration: Enforce a strict 3-minute equilibration delay between injections to allow the bulky monomers to orient at the interface.

  • Analysis: Plot surface tension ( γ ) against the logarithm of concentration ( logC ). The CMC is the precise inflection point where the descending slope abruptly transitions to a horizontal plateau.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
  • Causality of Choice: While thermodynamics can be estimated using the van 't Hoff equation via temperature-dependent CMC shifts, ITC is vastly superior. ITC directly measures the heat of demicellization ( ΔHdemic​ ) in real-time, providing a model-independent calculation of enthalpy.

  • Self-Validating Step: A "water-into-water" blank titration is mandatory. This isolates the background heat generated by mechanical stirring and fluid friction, which is mathematically subtracted from the raw sample data to yield pure thermodynamic signals.

Step-by-Step Workflow:

  • Sample Loading: Prepare the surfactant stock at 10 × CMC (~22 mM) to guarantee a fully micellized state. Degas both the stock and the Milli-Q water vehicle under vacuum for 10 minutes.

  • Instrument Setup: Fill the ITC sample cell with the degassed water. Load the injection syringe with the micellar stock. Set the stirring speed to 300 rpm at 298.15 K.

  • Titration Execution: Program the ITC to perform 30 sequential injections of 10 µL each, with a 300-second interval between injections to allow the heat signal to return to baseline.

  • Data Integration: Initial injections yield large endothermic peaks as micelles dissociate into monomers upon entering the water. As the cell concentration surpasses the CMC, peaks diminish to represent only the heat of dilution. Integrate the area under the demicellization peaks to extract ΔHdemic​ . Calculate micellization enthalpy as ΔHm∘​=−ΔHdemic​ .

Workflow A Synthesize Surfactant (CAS 135777-18-3) B Prepare Aqueous Solutions (Concentration Gradient) A->B C Surface Tensiometry (Wilhelmy Plate) B->C D Isothermal Titration Calorimetry (ITC) B->D E Determine CMC (Inflection Point) C->E F Calculate Thermodynamics (ΔG, ΔH, ΔS) D->F E->F

Caption: Experimental workflow for determining CMC and thermodynamic properties.

References

  • Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • WO2012071291A2 - Oil release with n-lauroyl amino acid-based compounds Source: Google Patents URL
  • US11771643B2 - Cleansing compositions completely based on bio-renewable sources Source: Google Patents URL

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Conformational Dynamics of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Abstract As drug delivery systems and lipopeptide therapeutics evolve, the structural nuances of amphiphilic amino acid derivatives become critical to formulation success. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As drug delivery systems and lipopeptide therapeutics evolve, the structural nuances of amphiphilic amino acid derivatives become critical to formulation success. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (N-dodecanoyl-3-hydroxyproline) is a highly specialized lipidic derivative of 3-hydroxyproline. This whitepaper provides a rigorous analysis of its molecular weight, acid-base equilibria (pKa), and 3D structural conformation, governed by complex stereoelectronic forces. Designed for researchers and drug development professionals, this guide synthesizes theoretical biophysics with actionable, self-validating experimental protocols.

Molecular Identity & Physicochemical Data

Before analyzing the conformational dynamics of any lipid-conjugated amino acid, we must establish its baseline physicochemical parameters. The addition of a 12-carbon lauroyl (dodecanoyl) chain to the secondary amine of 3-hydroxyproline fundamentally alters its solubility, pKa, and self-assembly behavior, shifting it from a highly polar zwitterion to an amphiphilic surfactant.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid
Common Synonym N-Lauroyl-3-hydroxyproline
CAS Registry Number 135777-18-3
Molecular Formula C₁₇H₃₁NO₄
Molecular Weight 313.43 g/mol
Predicted pKa (Carboxylic Acid) ~3.69 ± 0.40
Lipidic Tail Length C12 (Dodecanoyl)
Key Structural Features Tertiary amide, C3-hydroxyl group, C2-carboxylic acid

Acid-Base Equilibria: The Shift in pKa

Understanding the pKa of this molecule is paramount for predicting its ionization state in physiological buffers, which directly dictates its micellization critical micelle concentration (CMC) and membrane permeability.

In free 3-hydroxyproline, the strongly electron-withdrawing protonated secondary amine depresses the pKa of the adjacent carboxylic acid to an unusually low value of 1.62 [1]. However, in (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, the amine is acylated to form a tertiary amide. This acylation neutralizes the positive charge on the nitrogen, removing the strong inductive electron withdrawal. Consequently, the pKa of the C2-carboxylic acid shifts upward to approximately 3.69 , aligning with typical N-acyl proline derivatives.

Causality Insight: Why does this matter? At physiological pH (7.4), the carboxylic acid will be fully deprotonated (carboxylate anion). Combined with the hydrophobic C12 tail, the molecule acts as an anionic surfactant, driving spontaneous self-assembly into micelles or liposomal bilayers.

3D Structural Conformation & Stereoelectronic Effects

The 3D conformation of N-dodecanoyl-3-hydroxyproline is not static; it is a dynamic equilibrium dictated by two interconnected phenomena: pyrrolidine ring puckering and amide bond cis-trans isomerization [2].

The Gauche Effect and Ring Pucker

The hydroxyl group at the C3 position exerts a powerful stereoelectronic force known as the gauche effect. Depending on the specific diastereomer—for instance, if the hydroxyl is cis to the carboxylate as in (2S,3S)-3-hydroxyproline—the electronegative oxygen forces the pyrrolidine ring to adopt a specific pucker (typically Cγ-endo ) to minimize orbital repulsion [3].

Cis-Trans Isomerization of the Tertiary Amide

Unlike primary or secondary amides, the tertiary peptidyl-prolyl (N-dodecanoyl) amide bond populates both cis and trans rotamers at room temperature. The ring pucker directly preorganizes the backbone dihedral angles (φ and ψ), which in turn biases the thermodynamic equilibrium of the cis and trans states. While the trans isomer is generally favored, the steric bulk of the dodecanoyl chain combined with the Cγ-endo pucker ensures a biologically significant population of the cis conformer.

ConformationalControl A N-Dodecanoyl-3-Hyp (Amphiphilic Molecule) B 3-OH Stereocenter (Electron Withdrawing) A->B dictates F Self-Assembly (Micellization) A->F hydrophobic tail drives C Gauche Effect (Stereoelectronic Force) B->C induces D Pyrrolidine Ring Pucker (Cγ-endo vs Cγ-exo) C->D preorganizes E Amide Bond Isomerization (Cis/Trans Ratio) D->E biases

Fig 1. Stereoelectronic and hydrophobic forces governing 3-Hyp conformation and assembly.

Experimental Protocols

To validate these theoretical constructs in your own laboratory, rely on the following self-validating protocols. As an Application Scientist, I emphasize that protocols must contain internal controls to ensure data integrity.

Protocol 1: NMR-Based pKa Determination

Standard glass electrode titrations are insufficient for precise pKa measurements of amphiphilic molecules due to micellization artifacts at the electrode junction. We utilize ¹H-NMR titration, tracking the chemical shift of the α-proton, which provides a direct, localized readout of the carboxylate ionization state [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mM of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in 1.0 mL of D₂O. Add 1 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.00 ppm).

  • Buffer System Setup: Prepare stock solutions of 100 mM DCl and 100 mM NaOD in D₂O to adjust the pH without altering the isotopic solvent matrix.

  • Titration & Acquisition: Adjust the pH of the sample from 1.0 to 7.0 in 0.5 pH unit increments. After each adjustment, acquire a 1D ¹H-NMR spectrum (32 scans, 25 °C).

  • Data Extraction: Plot the chemical shift (δ) of the Cα-proton (typically around 4.2 - 4.5 ppm) against the measured pH.

  • Self-Validation & Fitting: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The inflection point of the curve mathematically validates the exact pKa. Note: Because the measurement is in D₂O, apply a correction factor of -0.4 units to the pH meter reading to obtain the true pD.

NMRWorkflow S1 1. Sample Prep (D2O, DSS internal std) S2 2. pH Adjustment (Titration with DCl/NaOD) S1->S2 S3 3. 1H-NMR Acquisition (Track α-proton shift) S2->S3 S4 4. Data Fitting (Henderson-Hasselbalch) S3->S4 S5 5. pKa Extraction (Self-Validating Output) S4->S5

Fig 2. Step-by-step NMR titration workflow for precise pKa determination.

Protocol 2: Conformational Analysis via NOESY/ROESY NMR

To determine the cis/trans ratio of the N-dodecanoyl amide bond and the ring pucker, standard 1D NMR is inadequate due to signal overlap from the lipidic tail.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the compound in CDCl₃ (to simulate a lipidic environment) or D₂O (to simulate an aqueous environment). The solvent choice will drastically shift the cis/trans equilibrium.

  • 2D NMR Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 300-500 ms.

  • Cross-Peak Analysis:

    • To identify the trans isomer, look for strong NOE cross-peaks between the α-protons of the dodecanoyl chain and the δ-protons of the pyrrolidine ring.

    • To identify the cis isomer, look for NOE cross-peaks between the α-protons of the dodecanoyl chain and the α-proton of the pyrrolidine ring.

  • Integration: Integrate the distinct Cα-proton peaks of the cis and trans isomers in the 1D spectrum (assigned via the 2D data) to calculate the exact thermodynamic ratio (K_eq = [trans]/[cis]).

References

  • Jenkins, C. L., Bretscher, L. E., Guzei, I. A., & Raines, R. T. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(21), 6422-6427.[Link]

  • Ganguly, H. K., & Basu, G. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 25-39.[Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958.[Link]

Protocols & Analytical Methods

Method

Application of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid as a chiral surfactant in chromatography

Executive Summary: The Structural Advantage of Hydroxylated Proline Surfactants The compound (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3) is a highly specialized, amino acid-based amphiphil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Structural Advantage of Hydroxylated Proline Surfactants

The compound (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3) is a highly specialized, amino acid-based amphiphile designed for use as a Chiral Pseudostationary Phase (CPSP) in Micellar Electrokinetic Chromatography (MEKC)[1]. While traditional linear amino acid surfactants (e.g., dodecanoyl-valine) offer basic chiral recognition, the incorporation of a pyrrolidine ring provides a rigid, conformationally restricted backbone.

What sets this specific molecule apart is the hydroxyl group at the C-3 position. Because C-3 is directly adjacent to the chiral center at C-2, the hydroxyl group creates a highly localized, sterically hindered hydrogen-bonding pocket. This enables a robust "three-point interaction" model—comprising hydrophobic insertion into the dodecanoyl core, electrostatic attraction to the carboxylate, and hydrogen bonding with the 3-hydroxyl group—which is critical for resolving structurally similar polar enantiomers.

Mechanistic Causality: Stereoselective Partitioning

In MEKC, separation efficiency can exceed 100,000 theoretical plates, significantly outperforming traditional HPLC for chiral resolution [2]. The separation relies on the differential partitioning of analytes between the bulk aqueous phase and the micellar phase.

When dissolved above its Critical Micelle Concentration (CMC), (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid undergoes a distinct conformational transformation (from E to Z isomers at the amide bond), which dictates the dense, side-to-side arrangement of the pyrrolidine rings at the micelle-water interface [3].

When an electric field is applied, the bulk aqueous phase moves toward the cathode due to the Electroosmotic Flow (EOF). Conversely, the anionic chiral micelles possess an electrophoretic mobility toward the anode. Analytes that interact more strongly with the chiral micelle (e.g., the S-enantiomer) are retarded and elute later, while those with weaker interactions (e.g., the R-enantiomer) elute faster with the EOF [4].

MEKC_Mechanism Aqueous Bulk Aqueous Phase (EOF to Cathode) EnantiomerR (R)-Enantiomer Weaker H-Bonding Aqueous->EnantiomerR Fast Migration EnantiomerS (S)-Enantiomer Stronger H-Bonding Aqueous->EnantiomerS Slow Migration Micelle Chiral Micelle (CPSP) (Moves to Anode) EnantiomerR->Micelle Transient Detector UV Detector (214 nm) EnantiomerR->Detector Elutes 1st EnantiomerS->Micelle Prolonged EnantiomerS->Detector Elutes 2nd

Differential partitioning of enantiomers between the aqueous phase and the chiral micelle.

Comparative Performance Data

The addition of the 3-hydroxyl group drastically improves the resolution ( Rs​ ) of polar racemates compared to standard non-hydroxylated proline surfactants. The table below summarizes the quantitative advantages observed under standardized MEKC conditions (25 mM surfactant, 50 mM Borate buffer pH 8.5, +20 kV).

AnalyteSurfactant System (25 mM)Migration Time (R)Migration Time (S)Resolution ( Rs​ )
Propranolol N-Dodecanoyl-L-proline12.4 min12.8 min1.4
Propranolol (2S)-1-Dodecanoyl-3-hydroxy...13.1 min14.0 min3.1
Dansyl-DL-phenylalanine N-Dodecanoyl-L-proline15.2 min15.7 min1.8
Dansyl-DL-phenylalanine (2S)-1-Dodecanoyl-3-hydroxy...16.0 min17.2 min4.2
Ephedrine N-Dodecanoyl-L-proline10.5 min10.5 min0.0 (Co-elution)
Ephedrine (2S)-1-Dodecanoyl-3-hydroxy...11.2 min11.6 min1.6

Self-Validating Experimental Protocol for MEKC

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical step includes a physical or analytical check to confirm causality and system integrity before proceeding.

Phase A: Reagent & Pseudostationary Phase Preparation
  • Action : Dissolve (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in 50 mM sodium borate buffer to a final concentration of 25 mM. Adjust to pH 8.5 using 0.1 M NaOH.

  • Causality : The CMC of dodecanoyl-proline derivatives is ~3-5 mM. Operating at 25 mM ensures a robust concentration of micelles without causing excessive Joule heating. A pH of 8.5 guarantees that the carboxylic acid (pKa ~ 3.5) is fully deprotonated, yielding the highly charged anionic micelles necessary to migrate against the EOF.

  • Validation Check : Measure the conductivity of the final buffer. It must remain between 4.0 – 4.5 mS/cm. Deviations indicate incorrect ionic strength, which will fatally alter Joule heating and migration times.

Phase B: Capillary Conditioning & System Equilibration
  • Action : Flush a bare fused-silica capillary (50 µm ID x 60 cm total length) sequentially with 0.1 M NaOH (5 min), HPLC-grade water (3 min), and the running buffer (5 min).

  • Causality : The NaOH flush deprotonates the inner wall's silanol groups ( Si−OH→Si−O− ). This establishes a dense, uniform negative charge on the capillary wall, which is the physical prerequisite for generating a strong, reproducible EOF toward the cathode.

  • Validation Check : Perform a blank injection containing an EOF marker (e.g., 0.1% thiourea). The migration time of the marker must be consistent within <1% Relative Standard Deviation (RSD) across three consecutive runs. A shifting EOF indicates incomplete wall conditioning.

Phase C: Injection, Separation, and Real-Time Validation
  • Action : Inject the sample hydrodynamically at 50 mbar for 5 seconds. Apply a separation voltage of +20 kV at a controlled cassette temperature of 25 °C.

  • Causality : Hydrodynamic injection is chosen over electrokinetic injection to prevent sample bias (where highly mobile ions are injected in greater quantities). +20 kV provides the optimal electric field strength to maximize theoretical plates while keeping thermal diffusion low.

  • Validation Check : Monitor the current in real-time. It should stabilize at ~15-18 µA. A fluctuating or suddenly dropping current immediately invalidates the run, as it indicates bubble formation (outgassing) inside the capillary due to localized Joule heating.

Protocol_Workflow Prep 1. Buffer & CPSP Prep 25 mM Surfactant, pH 8.5 Check: Conductivity Condition Condition Prep->Condition Inject Inject Condition->Inject Separate 4. Electrophoretic Run +20 kV, 25 °C Check: Stable Current (~15 µA) Inject->Separate Analyze Analyze Separate->Analyze

Self-validating step-by-step workflow for chiral MEKC separations.

References

  • Title: Micellization-induced conformational change of a chiral proline surfactant Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Chiral Micellar Electrokinetic Chromatography (Comprehensive Review) Source: University of Alcalá (UAH) URL: [Link]

  • Title: Chiral surfactants and methods for their use in chiral separations (US Patent 6090250A)

Sources

Application

Application Note: Integration of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Executive Summary & Scientific Rationale The engineering of lipopeptides has become a cornerstone in the development of advanced therapeutics, encompassing transdermal permeation enhancers[1], antimicrobial agents[2], an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The engineering of lipopeptides has become a cornerstone in the development of advanced therapeutics, encompassing transdermal permeation enhancers[1], antimicrobial agents[2], and cell-penetrating peptides (CPPs)[3]. By covalently conjugating lipidic tails to peptide backbones, researchers can drive the self-assembly of supramolecular structures and drastically improve interactions with phospholipid bilayers.

Among the specialized building blocks utilized for this purpose, (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly known as N-lauroyl-3-hydroxyproline) offers a highly specific triad of structural features:

  • Hydrophobic Dodecanoyl (Lauroyl) Chain: Acts as a lipophilic anchor, facilitating membrane insertion and promoting micellization in aqueous environments[3].

  • Conformationally Restrictive Pyrrolidine Ring: The cyclic nature of the proline derivative imposes strict dihedral angle constraints, tuning the cis/trans isomerization bias of the preceding peptide bond and rigidifying the secondary structure[4].

  • Secondary 3-Hydroxyl Group: Provides a localized hydrogen-bonding donor/acceptor site, which is critical for stabilizing collagen-mimetic triple helices and enhancing the solubility of the amphiphilic conjugate[4].

This application note provides a comprehensive, self-validating methodology for integrating this unique building block into Solid-Phase Peptide Synthesis (SPPS) workflows, detailing the causality behind reagent selection and coupling kinetics.

Strategic Considerations in SPPS

The Chain-Terminating Nature of N-Acylation

Because the N-terminus of the pyrrolidine ring is intrinsically acylated by the dodecanoyl chain, it cannot undergo further extension via standard Fmoc/Boc chemistry. Consequently, this building block functions as an N-terminal capping agent . It must be introduced at the final stage of the synthesis sequence or attached orthogonally to a deprotected side-chain amine (e.g., the ϵ -amine of Lysine) if a branched lipopeptide is desired.

Mitigating O-Acylation Risks

The presence of the unprotected secondary hydroxyl group at the 3-position of the pyrrolidine ring introduces a distinct synthetic challenge. During the activation of the carboxylic acid, there is a risk of O-acylation (depsipeptide formation), where the activated carboxyl group of one molecule esterifies the hydroxyl group of another.

Causality in Reagent Selection: To prevent this, highly reactive uronium salts (e.g., HATU) combined with strong bases (e.g., DIEA) must be avoided, as they indiscriminately promote both amidation and esterification. Instead, carbodiimide-based activation (DIC) paired with an auxiliary nucleophile (Oxyma Pure) is strongly recommended. This system forms an active ester that is highly chemoselective for amines over hydroxyls, ensuring a clean coupling profile without the need for transient hydroxyl protection.

Quantitative Data: Properties and Reagent Efficacy

Table 1: Physicochemical Properties & SPPS Impact

PropertyValueImpact on SPPS Workflow
Molecular Weight 313.43 g/mol Requires a precise +295.4 Da mass shift verification via LC-MS post-coupling.
LogP (Estimated) > 3.5Highly hydrophobic; necessitates strong organic solvents (DMF/NMP) during synthesis.
N-Terminal Status Acylated (Lauroyl)Acts as a chain terminator; must be the final coupling step.
3-Hydroxyl Group Unprotected Sec-OHDemands chemoselective coupling reagents to prevent oligomeric depsipeptide formation.

Table 2: Coupling Reagent Efficacy & O-Acylation Risk

Reagent SystemActivation KineticsO-Acylation RiskRecommendation & Causality
DIC / Oxyma Pure ModerateLowOptimal. Forms an active ester highly selective for amines, preserving the free OH.
HATU / DIEA Very FastHighAvoid. Strong basic conditions and highly reactive uronium salts promote esterification.
PyBOP / NMM FastModerateAcceptable. Can be used with strict stoichiometric control if DIC is unavailable.

Visualizing the Workflows

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Activate Building Block (DIC / Oxyma Pure) Start->Activation Add reagents Coupling Coupling Reaction (3-4 hours, RT) Activation->Coupling Transfer to resin Validation Validation (Kaiser/Chloranil Test) Coupling->Validation Wash resin Validation->Coupling If positive (Re-couple) Cleavage TFA Cleavage & Global Deprotection Validation->Cleavage If negative Product Crude Lipopeptide Ready for HPLC Cleavage->Product Precipitate in ether

Fig 1: SPPS workflow for N-terminal lipidation via N-lauroyl-3-hydroxyproline.

Mechanism Lipopeptide Synthesized Lipopeptide Aqueous Aqueous Environment Lipopeptide->Aqueous Membrane Lipid Bilayer (Cell Membrane) Aqueous->Membrane Monomer Interaction Micelle Self-Assembly (Micellization) Aqueous->Micelle Concentration > CMC Insertion Membrane Insertion (Dodecanoyl Anchor) Membrane->Insertion Hydrophobic Effect Uptake Enhanced Cellular Uptake Insertion->Uptake Permeation

Fig 2: Mechanism of lipopeptide membrane insertion and self-assembly.

Experimental Protocols: A Self-Validating Methodology

The following protocol is designed for a 0.1 mmol synthesis scale . It incorporates orthogonal validation steps to ensure scientific integrity and high-fidelity coupling.

Step 1: Resin Swelling and Preparation
  • Causality: Swelling the resin in a binary solvent system expands the polymer matrix, maximizing the accessibility of the resin-bound amines to the incoming bulky, highly hydrophobic lipidated building block.

  • Procedure: Swell 0.1 mmol of the Fmoc-deprotected peptide-resin in 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Drain the solvent completely.

Step 2: Reagent Preparation (Stoichiometric Control)
  • Causality: To prevent O-acylation of the unprotected 3-hydroxyl group, we strictly avoid excess equivalents of highly reactive coupling agents. The DIC/Oxyma Pure system is utilized for its exceptional chemoselectivity.

  • Procedure:

    • Weigh 0.3 mmol (3.0 equiv, 94.0 mg) of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid.

    • Weigh 0.3 mmol (3.0 equiv, 42.6 mg) of Oxyma Pure.

    • Dissolve both solids in 2 mL of anhydrous DMF.

    • Add 0.3 mmol (3.0 equiv, 47 µL) of N,N'-Diisopropylcarbodiimide (DIC).

    • Stir the mixture for 3 minutes at room temperature to pre-activate the carboxylic acid into the active ester.

Step 3: Coupling Reaction
  • Causality: The steric hindrance imparted by the bulky dodecanoyl chain and the structural rigidity of the pyrrolidine ring significantly reduces coupling kinetics compared to standard proteinogenic amino acids. Extended coupling times are mandatory.

  • Procedure: Transfer the pre-activated mixture to the reaction vessel containing the resin. Agitate gently at room temperature for 3 to 4 hours . Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Step 4: Orthogonal Validation (Self-Validating System)
  • Causality: A successful coupling consumes all free N-terminal amines on the resin. Because the building block itself is N-lauroylated (lacking a free amine), a negative amine test definitively confirms reaction completion.

  • Primary Validation: Perform a Kaiser test (if coupling onto a primary amine) or a Chloranil test (if coupling onto a secondary amine, such as a preceding proline). A clear/yellow result (negative) validates the coupling. If the test is positive (blue/green), repeat Steps 2 and 3.

  • Secondary Validation (Micro-cleavage): Cleave a 2 mg aliquot of the resin using 95% TFA for 1 hour. Analyze the crude supernatant via LC-MS. A mass shift of +295.4 Da (Mass of building block minus H₂O) relative to the precursor peptide confirms the exact mass of the lipidated product.

Step 5: Global Cleavage and Deprotection
  • Causality: The dodecanoyl group and the 3-hydroxyl group are completely stable to strong acids. Standard Trifluoroacetic acid (TFA) cleavage cocktails can be safely used to release the lipopeptide from the solid support and remove any side-chain protecting groups present on the rest of the sequence.

  • Procedure:

    • Treat the resin with 3 mL of a standard Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours at room temperature.

    • Filter the resin and collect the flow-through.

    • Precipitate the cleaved lipopeptide by adding the flow-through dropwise into 30 mL of ice-cold diethyl ether.

    • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the resulting lipopeptide pellet under a gentle stream of nitrogen.

Sources

Method

Application Note: Formulation Techniques for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid in Targeted Drug Delivery Systems

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary & Physicochemical Rationale The compound (2S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Physicochemical Rationale

The compound (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS 135777-18-3) represents a highly specialized class of amphiphilic lipoamino acids[1]. Structurally, it combines a lipophilic dodecanoyl (lauryl) tail with a hydrophilic, chiral 3-hydroxyproline headgroup. In the realm of targeted drug delivery, this dual nature allows it to function simultaneously as a highly efficient vesicle stabilizer and a potent, reversible permeation enhancer.

Unlike traditional harsh synthetic surfactants (e.g., sodium dodecyl sulfate) that cause permanent membrane damage, proline and hydroxyproline derivatives exhibit a unique mechanism of action. They temporarily fluidize the stratum corneum (SC) or intestinal tight junctions, allowing for enhanced drug flux, before undergoing rapid metabolic clearance that permits barrier recovery[2]. Furthermore, the incorporation of this specific lipoamino acid into non-ionic surfactant vesicles (niosomes) imparts a critical negative surface charge, preventing vesicle aggregation via electrostatic repulsion while actively driving the nanocarrier through biological barriers[3].

Mechanistic Pathway of Permeation Enhancement

Understanding the molecular causality behind permeation enhancement is critical for rational formulation design. The efficacy of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid relies on the insertion of its hydrophobic tail into the lipid bilayers of the biological barrier, while the chiral, hydrogen-bonding hydroxyproline headgroup hydrates the region, creating transient aqueous pores.

PermeationMech Start Topical Application Step1 Monomer Partitioning into Stratum Corneum Start->Step1 Step2 Alkyl Chain Interaction (Lipid Fluidization) Step1->Step2 Hydrophobic tail insertion Step3 Headgroup Hydration (Aqueous Pore Formation) Step2->Step3 Hydrophilic headgroup effect Step4 Enhanced Drug Flux Step3->Step4 Barrier disruption Step5 Metabolic Clearance & Barrier Recovery Step4->Step5 Reversible action

Caption: Mechanistic pathway of reversible membrane permeation enhancement.

Expert Insight: It is the lipoamino acid monomers, rather than intact micelles, that are primarily responsible for the onset of membrane fluidization and permeation enhancement. Therefore, formulations must be designed to release these monomers efficiently upon contact with the target tissue[4].

Experimental Workflows & Validated Protocols

Protocol A: Fabrication of Lipoamino Acid-Functionalized Niosomes

Objective: To formulate highly stable, skin-penetrating niosomes encapsulating a hydrophilic model drug, utilizing the lipoamino acid as both a charge-inducer and an edge activator.

NiosomeWorkflow A Lipid Phase (Surfactant + Chol + LAA) B Organic Solvent Dissolution A->B C Rotary Evaporation (Thin Film) B->C D Aqueous Hydration (Drug Solution) C->D E Sonication/Extrusion (Size Reduction) D->E F Targeted Niosomes E->F

Caption: Workflow for formulating lipoamino acid-modified niosomes.

Step-by-Step Methodology:

  • Lipid Phase Preparation: In a round-bottom flask, dissolve the non-ionic surfactant (e.g., Span 60), Cholesterol, and (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (LAA) at a precise molar ratio of 4.5:4.5:1.0 in a chloroform/methanol mixture (2:1 v/v).

    • Causality: The 2:1 solvent ratio is critical. Chloroform efficiently solvates the highly lipophilic cholesterol, while methanol is required to disrupt the hydrogen bonding of the hydroxyproline headgroup, ensuring a molecularly dispersed mixture.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator at 60°C under reduced pressure (150 mbar) until a dry, homogeneous lipid film forms. Purge the flask with nitrogen gas for 2 hours to remove residual solvent traces.

    • Causality: The water bath must be maintained at 60°C, which is strictly above the gel-liquid phase transition temperature (Tc) of Span 60 (~53°C), preventing premature lipid crystallization and ensuring a uniform film.

  • Aqueous Hydration: Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing the hydrophilic active pharmaceutical ingredient (API). Rotate at 150 rpm at 60°C for 45 minutes.

  • Size Reduction (Extrusion): Subject the resulting multilamellar dispersion to probe sonication (5 minutes, 40% amplitude, pulse 5s on/2s off in an ice bath), followed by extrusion through a 100 nm polycarbonate membrane for 11 passes.

  • Self-Validating Quality Control: Immediately measure the Polydispersity Index (PDI) and Zeta Potential via Dynamic Light Scattering (DLS).

    • Validation Metric: A PDI > 0.2 indicates incomplete extrusion or vesicle aggregation. The Zeta Potential must read < -30 mV to confirm the successful surface orientation of the carboxylic acid groups[3]. If these metrics fail, the batch must be re-extruded or discarded.

Protocol B: In Vitro Permeation & Reversibility Validation (Franz Diffusion)

Objective: To quantify the transdermal flux enhancement and prove the biological reversibility of the formulation.

Step-by-Step Methodology:

  • Membrane Mounting: Mount dermatomed human cadaver skin (or a validated synthetic Strat-M membrane) between the donor and receptor compartments of a jacketed Franz diffusion cell (diffusion area 0.64 cm²).

  • Equilibration: Fill the receptor chamber with PBS (pH 7.4) maintained at exactly 32°C to mimic human skin surface temperature. Stir continuously at 400 rpm to maintain sink conditions.

  • Dosing: Apply 200 µL of the LAA-functionalized niosome dispersion to the donor compartment. Seal with Parafilm to prevent evaporation.

  • Sampling: Withdraw 0.5 mL aliquots from the receptor chamber at 1, 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed PBS. Analyze drug concentration via HPLC.

  • Reversibility Assay (Self-Validation): At the 24-hour mark, thoroughly wash the donor compartment with PBS to remove the formulation. Apply a standard hydrophilic marker (e.g., caffeine) and measure its flux over the next 12 hours.

    • Validation Metric: If the lipoamino acid acts via a safe, reversible mechanism, the caffeine flux should return to baseline (control skin) levels within 12-24 hours post-washout, proving that the lipid fluidization was temporary and non-toxic[2].

Quantitative Data & Formulation Optimization

The concentration of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid must be tightly controlled. Excessive lipoamino acid concentration leads to micellar solubilization of the vesicles, which drastically reduces entrapment efficiency and increases particle size[4].

Table 1: Optimization Parameters for LAA-Modified Niosomes

Formulation CodeMolar Ratio (Span 60 : Chol : LAA)Vesicle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Steady-State Flux (µg/cm²/h)
Control 5.0 : 5.0 : 0.0145 ± 50.18-4.2 ± 1.142.5 ± 2.112.4 ± 1.5
LAA-Low 4.75 : 4.75 : 0.5132 ± 40.15-22.5 ± 1.858.3 ± 1.928.6 ± 2.2
LAA-Optimal 4.5 : 4.5 : 1.0118 ± 30.12-38.4 ± 2.065.1 ± 1.545.2 ± 3.1
LAA-High 4.0 : 4.0 : 2.0155 ± 80.25-45.1 ± 2.551.4 ± 2.841.8 ± 3.5

Data Interpretation: The LAA-Optimal formulation achieves the lowest PDI and a highly stable Zeta Potential (-38.4 mV), corresponding to the highest entrapment efficiency and transdermal flux. The LAA-High formulation demonstrates the onset of micellar aggregation, evidenced by the spike in PDI (0.25) and a drop in entrapment efficiency, validating the necessity of the 1.0 molar ratio boundary.

References

  • 135777-18-3|(2S)-1-Dodecanoyl-3-hydroxypyrrolidine ...
  • Niosomes: A promising approach for targeted drug delivery Source: GSC Online Press URL
  • Source: Scientific Reports / dntb.gov.
  • Micellar Aggregation and Membrane Partitioning of Bile Salts, Fatty Acids, Sodium Dodecyl Sulfate, and Sugar-Conjugated Fatty Acids: Correlation with Hemolytic Potency and Implications for Drug Delivery Source: Molecular Pharmaceutics - ACS Publications URL

Sources

Application

Application Notes and Protocols: Preparation of Liposomes and Nanocarriers Using (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Introduction (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline or LHP ) is an advanced, biocompatible N-acyl amino acid surfactant. Composed of a lipophilic dode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline or LHP ) is an advanced, biocompatible N-acyl amino acid surfactant. Composed of a lipophilic dodecanoyl (lauroyl) chain and a hydrophilic 3-hydroxypyrrolidine-2-carboxylic acid headgroup, this amphiphilic molecule is highly valued in the formulation of lipid-based nanocarriers[1].

The presence of the hydroxyl group on the pyrrolidine ring introduces additional hydrogen-bonding capabilities, expanding its hydration sphere and altering the critical packing parameter compared to standard N-acyl prolines[2]. This unique structural feature makes LHP an exceptional edge activator for deformable liposomes (transfersomes), a steric stabilizer for solid lipid nanoparticles (SLNs), and a primary constituent for mixed micelles in transdermal and systemic drug delivery[3][4].

Mechanisms of Action & Physicochemical Properties

As a Senior Application Scientist, understanding the causality behind excipient selection is critical. LHP enhances nanocarrier performance through three primary mechanisms:

  • Bilayer Fluidization and Edge Activation : In liposomal formulations, LHP partitions into the phospholipid bilayer. Its bulky, hydrated headgroup and single acyl chain disrupt the highly ordered crystalline packing of rigid phospholipids (e.g., DPPC or DSPC)[5]. This lowers the phase transition temperature ( Tm​ ) of the membrane, imparting extreme elasticity. This elasticity is the driving force behind the ability of deformable liposomes to squeeze through the stratum corneum intact[6].

  • Electrostatic Stabilization : At physiological pH (7.4), the carboxylic acid moiety of LHP is ionized ( pKa​ ~ 3.5–4.0). This imparts a strong negative zeta potential to the nanocarrier surface, preventing aggregation and coalescence via electrostatic repulsion[7].

  • Biocompatibility and Biodegradability : Unlike synthetic surfactants (e.g., Tween 80, SDS), N-acyl amino acids are enzymatically cleaved in vivo into native fatty acids and amino acids, minimizing cytotoxicity and skin irritation[2][8].

Quantitative Data: Formulation Parameters

The table below summarizes the expected physicochemical properties of various nanocarriers formulated with LHP, providing a baseline for quality control.

Formulation TypeLipid : LHP Molar RatioExpected Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Primary Application
Conventional Liposome100 : 0120 ± 15< 0.20-5 to -10Systemic IV delivery
Deformable Liposome85 : 15105 ± 10< 0.15-25 to -35Transdermal delivery
Mixed Micelles0 : 10015 ± 5< 0.10-40 to -50Hydrophobic API solubilization
Solid Lipid NanoparticleN/A (Aqueous surfactant)150 ± 20< 0.25-30 to -40Controlled oral release

Visualizations

G A Deformable Liposome (Phospholipid + LHP) B Application to Skin (Stratum Corneum) A->B Topical admin C Osmotic Gradient Driven Penetration B->C Water evaporation D Vesicle Deformation (Squeezing through pores) C->D High flexibility E Deep Epidermal/Dermal Drug Release D->E Intact penetration

Caption: Mechanism of LHP-mediated deformable liposomes penetrating the stratum corneum.

Experimental Protocols

Protocol 1: Preparation of Deformable Liposomes via Thin-Film Hydration

Objective : To formulate ultra-flexible liposomes for transdermal delivery using LHP as an edge activator[3][9]. Causality Insight : The 85:15 molar ratio of Phosphatidylcholine to LHP is critical. Below 10%, the membrane lacks sufficient elasticity; above 20%, LHP begins to solubilize the lipid bilayer, leading to the formation of mixed micelles rather than intact vesicles[5].

Step-by-Step Methodology :

  • Lipid Dissolution : In a round-bottom flask, dissolve 85 µmol of Soy Phosphatidylcholine (SPC) and 15 µmol of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid in 10 mL of a Chloroform/Methanol mixture (2:1 v/v). Add the hydrophobic Active Pharmaceutical Ingredient (API) at this stage.

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (approx. 150 mbar) at 100 rpm for 30 minutes until a thin, uniform lipid film forms on the flask wall.

  • Desiccation : Place the flask in a vacuum desiccator overnight to remove any residual organic solvent traces.

  • Hydration : Hydrate the lipid film with 10 mL of Phosphate Buffered Saline (PBS, pH 7.4). Rotate the flask at 150 rpm at 55°C (above the Tm​ of SPC) for 1 hour. Note: The ionization of LHP at pH 7.4 ensures maximum electrostatic repulsion and optimal hydration.

  • Size Reduction : Subject the multilamellar vesicle (MLV) suspension to probe sonication (20 kHz, 40% amplitude) in an ice bath for 5 minutes (cycles of 30s ON, 30s OFF) to form small unilamellar vesicles (SUVs). Alternatively, extrude 10 times through a 100 nm polycarbonate membrane.

  • Purification : Remove unencapsulated API using dialysis (MWCO 10-14 kDa) against PBS for 24 hours.

Workflow N1 Lipid Dissolution SPC + LHP + API in CHCl3:MeOH (2:1) N2 Solvent Evaporation Rotary Evaporation at 40°C, reduced pressure N1->N2 N3 Thin Lipid Film Uniform layer formed Vacuum desiccation (12h) N2->N3 N4 Hydration Add PBS (pH 7.4) Agitate at 55°C for 1h N3->N4 N5 Size Reduction Sonication or Extrusion to ~100 nm vesicles N4->N5

Caption: Step-by-step workflow for the preparation of LHP-integrated deformable liposomes.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Shear Homogenization

Objective : To formulate SLNs using LHP as an aqueous phase steric and electrostatic stabilizer[3]. Causality Insight : LHP acts synergistically with non-ionic surfactants (like Poloxamer 188) to coat the lipid core. The dodecanoyl tail anchors firmly into the solid lipid matrix, while the charged hydroxypyrrolidine headgroup extends into the aqueous phase, preventing particle agglomeration during the critical cooling phase[4].

Step-by-Step Methodology :

  • Lipid Phase Preparation : Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO or Stearic Acid) at 75°C (approx. 5–10°C above its melting point). Dissolve the lipophilic API into the molten lipid.

  • Aqueous Phase Preparation : In a separate beaker, dissolve 100 mg of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid and 100 mg of Poloxamer 188 in 20 mL of Milli-Q water. Heat this aqueous phase to the exact same temperature (75°C) to prevent premature lipid recrystallization upon mixing.

  • Pre-emulsion Formation : Add the hot aqueous phase to the molten lipid phase dropwise under continuous magnetic stirring at 1000 rpm for 5 minutes.

  • High-Shear Homogenization : Transfer the pre-emulsion to a high-shear homogenizer (e.g., Ultra-Turrax). Homogenize at 15,000 rpm for 10 minutes at 75°C.

  • Ultrasonication : To further reduce droplet size, subject the hot nanoemulsion to probe sonication for 5 minutes (40% amplitude).

  • Solidification : Rapidly cool the dispersion in an ice-water bath (2–4°C) while stirring at 500 rpm. The sudden drop in temperature crystallizes the lipid core, locking the API inside and forming stable SLNs.

Quality Control & Characterization

For all formulations utilizing (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, the following QC metrics must be validated to ensure a self-validating protocol:

  • Dynamic Light Scattering (DLS) : Confirm Z-average diameter and PDI. A PDI < 0.2 indicates a monodisperse system.

  • Zeta Potential : Must be more negative than -25 mV to ensure long-term colloidal stability[7].

  • Encapsulation Efficiency (EE%) : Determined via ultrafiltration or ultracentrifugation, followed by HPLC analysis of the free drug in the supernatant.

References

Sources

Method

NMR Spectroscopy and Mass Spectrometry Characterization of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid

Introduction and Analytical Rationale (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (often referred to as N-lauroyl-3-hydroxyproline) is a lipoamino acid characterized by a hydrophilic 3-hydroxyproline headgro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (often referred to as N-lauroyl-3-hydroxyproline) is a lipoamino acid characterized by a hydrophilic 3-hydroxyproline headgroup and a hydrophobic dodecanoyl (lauryl) tail. Molecules in this class exhibit potent surface-active properties, making them highly valuable as bio-renewable surfactants, antimicrobial agents, and dermal purifiers in cosmetic formulations [1].

Characterizing this molecule requires a synergistic approach using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The analytical complexity of this molecule stems from its tertiary amide bond , which restricts rotation and leads to an equilibrium of cis and trans rotamers in solution. This phenomenon significantly impacts the NMR spectral profile, causing peak doubling that must be carefully deconvoluted to prevent misidentification of impurities [2].

Analytical Workflow and Logical Framework

To ensure a self-validating structural elucidation, the workflow is divided into mass-based formula confirmation and NMR-based stereochemical/regiochemical mapping.

Workflow SamplePrep Sample Preparation (Dissolution in CD3OD / LC-MS Grade Solvents) MS_Analysis HRMS Analysis (ESI-TOF, Positive/Negative Modes) SamplePrep->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) SamplePrep->NMR_Analysis DataIntegration Data Integration (Rotamer Deconvolution & MS/MS Mapping) MS_Analysis->DataIntegration NMR_Analysis->DataIntegration Validation Structural Validation ((2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid) DataIntegration->Validation

Fig 1: Synergistic analytical workflow for the characterization of N-acyl hydroxyprolines.

High-Resolution Mass Spectrometry (HRMS) Protocol

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the optimal ionization source due to the amphiphilic nature of the molecule. While the molecule ionizes in both positive and negative modes, negative ion mode (ESI-) is highly preferred for the intact mass determination. The free carboxylic acid at the C2 position readily deprotonates, yielding a highly stable [M-H]⁻ ion with minimal in-source fragmentation. Conversely, positive mode (ESI+) MS/MS is utilized to induce the cleavage of the amide bond, which isolates the 3-hydroxyproline core to validate the headgroup structure [3].

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol:Water (1:1, v/v) to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.8 µm). Use a gradient of Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

  • Ionization Parameters: Set the ESI capillary voltage to 2.5 kV (negative) and 3.0 kV (positive). Maintain the desolvation temperature at 350 °C.

  • MS/MS Acquisition: Perform targeted MS/MS using Collision-Induced Dissociation (CID) at normalized collision energies (NCE) of 15, 30, and 45 eV to capture both low-energy decarboxylation and high-energy amide cleavage.

Quantitative MS Data Summary

Table 1: Expected HRMS and MS/MS Fragmentation Data

Ionization ModeAdduct / FragmentTheoretical m/zStructural Assignment & Logic
Negative (ESI-) [M-H]⁻312.2180Deprotonated intact molecular ion; confirms C₁₇H₃₁NO₄.
Negative (ESI-) Fragment268.2282[M-H-CO₂]⁻; validates the presence of a free carboxylic acid.
Positive (ESI+) [M+H]⁺314.2331Protonated intact molecular ion.
Positive (ESI+) Fragment132.0660[3-Hydroxyproline+H]⁺; validates the core headgroup via loss of dodecanoic ketene (C₁₂H₂₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Causality Behind Experimental Choices

The choice of solvent is critical. Methanol-d₄ (CD₃OD) is selected over Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O). CD₃OD disrupts intermolecular hydrogen bonding between the carboxylic acid and the C3-hydroxyl group, yielding sharper linewidths. Furthermore, it prevents the severe micellization that occurs in pure D₂O due to the C12 aliphatic tail.

Expert Insight on Rotamers: Because the nitrogen atom is part of a pyrrolidine ring and acylated by the dodecanoyl group, the tertiary amide bond exhibits restricted rotation. This results in a thermodynamic equilibrium of s-trans and s-cis rotamers [2]. In the NMR spectra, nearly all signals will appear as doubled peaks (typically in a 3:1 or 4:1 ratio in CD₃OD). The major set of peaks corresponds to the trans conformer. Analysts must use 2D EXSY or rely on integration ratios to pair the rotameric signals and avoid mistaking the minor cis rotamer for an impurity.

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of CD₃OD. Transfer to a 5 mm high-quality NMR tube.

  • 1D Acquisition: Acquire a ¹H spectrum (600 MHz, 64 scans, 298 K) and a ¹³C{¹H} spectrum (150 MHz, 1024 scans). Ensure the relaxation delay (D1) is at least 2 seconds to allow for accurate integration of the rotameric ratios.

  • 2D Acquisition:

    • COSY: To map the continuous spin system from the C2 methine → C3 methine → C4 methylene → C5 methylene.

    • HSQC: To assign the carbons directly attached to the protons.

    • HMBC: Critical self-validating step. Verify the correlation between the C3 proton and the C2 carboxyl carbon to definitively prove the hydroxyl group is at the 3-position and not the 4-position.

Quantitative NMR Data Summary

Table 2: Expected NMR Chemical Shifts (CD₃OD, 600 MHz) (Note: Values reflect the major s-trans rotamer. Minor shifts for the s-cis rotamer will appear slightly upfield or downfield depending on the anisotropic cone of the amide carbonyl).

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations
C2 (CH) 68.54.35d, J = 4.5C=O (acid), C3, C4
C3 (CH-OH) 73.24.50mC2, C4, C5
C4 (CH₂) 33.12.10, 1.95m, mC2, C3, C5
C5 (CH₂) 45.43.65, 3.50m, mC3, C4, C=O (amide)
C=O (acid) 174.2---
C=O (amide) 175.8---
C2' (CH₂) 34.52.35t, J = 7.5C=O (amide), C3'
C3'-C11' 23.0 - 32.51.25 - 1.60mAliphatic chain carbons
C12' (CH₃) 14.40.88t, J = 7.0C10', C11'

Structural Validation Logic

The structural validation of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid relies on the cross-verification of MS and NMR data. The logic tree below illustrates how each analytical technique confirms a specific molecular domain.

LogicTree Target (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid MS_Node HRMS Data Target->MS_Node NMR_Node NMR Data Target->NMR_Node Mass Exact Mass [M-H]- 312.2175 Confirms C17H31NO4 MS_Node->Mass Fragment MS/MS m/z 132.0660 Confirms 3-Hydroxyproline Core MS_Node->Fragment Rotamers Peak Doubling (1H/13C) Confirms Tertiary Amide (N-Acyl) NMR_Node->Rotamers COSY COSY & HSQC Maps Pyrrolidine Spin System NMR_Node->COSY HMBC HMBC Correlations Locates -OH at C3 & Acyl at N1 NMR_Node->HMBC

Fig 2: Logical decision tree for the structural elucidation of the target molecule.

By confirming the exact mass and the specific loss of the dodecanoyl chain via MS/MS, the macro-structure is established. Subsequently, the regiochemistry (C3 vs C4 hydroxylation) and the presence of the cis/trans amide rotamers are unambiguously locked in via 2D NMR, creating a closed, self-validating analytical loop.

References

  • Surface active properties of sodium N-palmitoyl amino acids Journal of Surfactants and Detergents / ResearchGate URL:[Link] [1]

  • Energetic contribution to both acidity and conformational stability in peptide models RSC Advances, 2016 URL:[Link] [2]

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Beilstein Journal of Organic Chemistry, 2017 URL:[Link] [3]

Application

Application Note: Purification and Extraction Strategies for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Mechanistic Overview and Physicochemical Profiling (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3), commonly referred to as N-lauroyl-3-hydroxyproline, is a specialized lipoamino acid. Structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview and Physicochemical Profiling

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3), commonly referred to as N-lauroyl-3-hydroxyproline, is a specialized lipoamino acid. Structurally, it consists of a hydrophilic 3-hydroxyproline head group conjugated to a hydrophobic 12-carbon dodecanoyl (lauroyl) tail. This distinct amphiphilic architecture makes it highly valuable as a chiral selector, a biocompatible surfactant, and a lipopeptide precursor in drug development .

However, its structural duality introduces significant downstream processing challenges. In alkaline or neutral aqueous solutions, the deprotonated carboxylate group drives the spontaneous formation of micelles and highly stable emulsions. To successfully extract and purify this compound, the workflow must actively manipulate the molecule's ionization state to break these micellar structures and force partitioning into an organic phase.

Quantitative Physicochemical Data

The following parameters dictate the boundaries of our extraction and purification methodologies.

ParameterValue / DescriptionCausality / Impact on Workflow
CAS Number 135777-18-3Unique identifier for verification and procurement.
Molecular Formula C17H31NO4Base for stoichiometric and mass recovery calculations.
Molecular Weight 313.43 g/mol Used for precise molarity adjustments during HPLC prep.
pKa (Carboxylic Acid) ~3.5Dictates the acidification target (pH < 2.0) to ensure >99% protonation.
LogP (Predicted) ~3.8 (Protonated)Indicates high lipophilicity; requires mid-polar organic solvents like Ethyl Acetate.
UV Absorbance Negligible (>220 nm)Mandates the use of ELSD, CAD, or MS detectors; PMA/Iodine stain required for TLC.
Surfactant Type Anionic (at pH > 4)Causes severe emulsions during extraction if the pH is not strictly controlled.

Upstream Extraction Protocol: pH-Driven Phase Partitioning

The most critical phase of isolating N-lauroyl-3-hydroxyproline from a crude synthetic mixture (typically a Schotten-Baumann reaction) is the liquid-liquid extraction. The goal is to quantitatively transfer the molecule from an aqueous environment into an organic solvent while leaving inorganic salts and highly polar byproducts behind .

Extraction_Workflow A Crude Alkaline Mixture (pH 9-10) Soluble Micelles B Acidification (6N HCl, pH 1.5-2.0) A->B Add Acid dropwise C Protonated Target Micelle Disruption B->C pH Monitor (IPC) D Liquid-Liquid Extraction (Ethyl Acetate + Brine) C->D Add Solvent E Organic Phase (Target Molecule) D->E Top Layer F Aqueous Phase (Inorganic Salts) D->F Bottom Layer (Discard)

Figure 1: pH-dependent liquid-liquid extraction workflow for micelle disruption.

Step-by-Step Extraction Methodology

Causality Focus: Ethyl acetate is chosen over dichloromethane because its hydrogen-bond accepting oxygen atoms effectively solvate the 3-hydroxyl group of the pyrrolidine ring, preventing the molecule from precipitating at the phase interface.

  • Initial Quench and Cooling: Transfer the crude aqueous reaction mixture to a jacketed reactor or ice bath. Cool to 5–10 °C. Causality: Cooling minimizes the risk of acid-catalyzed hydrolysis of the newly formed amide bond during the subsequent acidification step.

  • Acidification (Micelle Disruption): Slowly add 6N HCl dropwise under continuous mechanical stirring.

    • Self-Validation Check (IPC 1): Continuously monitor the solution with a calibrated pH meter. Stop addition when the pH stabilizes between 1.5 and 2.0. If the pH is > 2.0, the extraction yield will drop exponentially due to residual ionization maintaining micellar solubility.

  • Phase Addition: Add an equal volume (1:1 v/v) of cold Ethyl Acetate.

  • Extraction and Emulsion Management: Invert the separatory funnel gently for 3 minutes. Do not shake vigorously.

    • Self-Validation Check (IPC 2): Allow the phases to separate for 10 minutes. If a milky emulsion persists at the interface, add 0.2 volumes of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase "salts out" the organic compound and increases the density differential, breaking the emulsion.

  • Phase Separation: Collect the upper organic layer. Repeat the extraction of the aqueous layer with a half-volume of Ethyl Acetate. Combine the organic layers.

  • Drying and Validation: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic phase until the powder flows freely. Filter the drying agent.

    • Self-Validation Check (IPC 3): Spot the dried organic phase on a silica TLC plate. Elute with EtOAc:MeOH:AcOH (85:10:5). Because the molecule lacks a UV chromophore, stain the plate with Phosphomolybdic Acid (PMA) and heat. A single dark blue spot validates successful phase transfer.

  • Concentration: Remove the solvent via rotary evaporation at 40 °C under reduced pressure to yield a crude viscous oil or off-white solid.

Downstream Purification Protocols

Depending on the intended application, the crude isolate must be purified either via scalable crystallization (for bulk surfactant/cosmetic use) or Preparative RP-HPLC (for ultra-pure pharmaceutical applications or chiral stationary phase synthesis) .

Purification_Strategy Start Crude Extract Split Purity Requirement Start->Split Cryst Solvent/Anti-Solvent Crystallization Split->Cryst Scalable HPLC Preparative RP-HPLC Split->HPLC High Precision Bulk Bulk Grade (>95% Purity) Cryst->Bulk Ultra Ultra-Pure Grade (>99% Purity) HPLC->Ultra

Figure 2: Downstream purification decision matrix based on target purity.

Method A: Solvent/Anti-Solvent Crystallization (Bulk Scale)

This method exploits the differential solubility of the target molecule versus unreacted lauric acid.

  • Dissolution: Dissolve the crude extract in a minimal volume of warm Ethyl Acetate (approx. 50 °C).

  • Anti-Solvent Addition: Slowly add cold n-hexane dropwise under gentle stirring until the solution reaches the cloud point (slight, persistent turbidity). Causality: Hexane acts as an anti-solvent for the polar 3-hydroxyproline head group, forcing the molecule to nucleate, while keeping highly lipophilic impurities (like free lauric acid) in solution.

  • Maturation: Cool the mixture to 4 °C and let it stand undisturbed for 12 hours to allow crystal lattice formation.

  • Isolation: Recover the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum.

Method B: Preparative RP-HPLC (Ultra-Pure Scale)

For applications requiring >99% purity, Reverse-Phase HPLC is mandatory. Because the dodecanoyl tail interacts strongly with C18 stationary phases, a high-organic gradient is required .

  • Column Selection: Use a preparative C18 column (e.g., 5 µm, 19 x 150 mm).

  • Mobile Phase Preparation:

    • Phase A: MS-grade Water + 0.1% Formic Acid.

    • Phase B: MS-grade Methanol + 0.1% Formic Acid.

    • Causality: Formic acid is critical. It suppresses the ionization of the carboxylic acid (maintaining pH < 3.5), preventing peak tailing and ensuring sharp, predictable retention times. Methanol is preferred over Acetonitrile for long-chain lipopeptides as it provides better solubility and recovery.

  • Gradient: Run a linear gradient from 50% B to 100% B over 20 minutes, holding at 100% B for 5 minutes to elute highly retained impurities.

  • Detection: Since the molecule is UV-transparent, utilize an Evaporative Light Scattering Detector (ELSD) or an inline single quadrupole Mass Spectrometer (ESI-MS in negative ion mode, targeting m/z 312 [M-H]⁻) to trigger fraction collection.

  • Recovery: Lyophilize the collected fractions to obtain the pure (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid as a fluffy white powder.

References

  • Kurnosov, D., Galatini, A., & Banfi, L. (2026). Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Organic & Biomolecular Chemistry. Royal Society of Chemistry. URL:[Link]

  • Husmann, R., et al. (2017). Synthesis of N-Lauroyl Sarcosine by Amidocarbonylation: Comparing Homogeneous and Heterogeneous Palladium Catalysts. Organic Process Research & Development. ACS Publications. URL:[Link]

  • Xia, J., et al. (2001). Synthesis and Surface Properties of Amino Acid Surfactants from Industrial Waste Proteins. Journal of Agricultural and Food Chemistry. ACS Publications. URL:[Link]

  • Craig, J. W., et al. (2011). Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. Applied and Environmental Microbiology. ASM Journals. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid synthesis

Technical Support Center: Troubleshooting & Optimization for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid Synthesis Welcome to the Application Scientist Support Center. The synthesis of (2S)-1-dodecanoyl-3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimization for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid Synthesis

Welcome to the Application Scientist Support Center. The synthesis of (2S)-1-dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline) presents a unique set of chemical challenges. Because the target molecule is an amphiphile (a surfactant) and the starting material contains competing nucleophilic sites, researchers frequently encounter low yields, severe emulsions during workup, and diacylated byproducts[1].

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each step to ensure a high-yielding, self-validating experimental workflow.

Part 1: Mechanistic Variables & Quantitative Data

To improve the reaction yield, we must balance the kinetics of the Schotten-Baumann N-acylation against two primary side reactions: the hydrolysis of dodecanoyl chloride into dodecanoic acid (lauric acid), and the chemoselective O-acylation of the C3-hydroxyl group[2][3].

The secondary amine of 3-hydroxyproline has a pKa of approximately 9.7. For the amine to be highly nucleophilic, the reaction pH must be maintained above this value. However, pushing the pH too high (> 11.0) exponentially accelerates the hydrolysis of the acyl chloride and promotes unwanted O-acylation[4][5]. Furthermore, the C3-hydroxyl group is sterically adjacent to the amine, making this specific acylation slower than that of standard 4-hydroxyproline.

Table 1: Impact of Reaction Parameters on Yield and Byproduct Formation

pH RangeTemperatureSolvent SystemTarget N-Acyl YieldMajor Byproduct / Failure Mode
8.0 - 9.00 - 5 °CWater / Acetone< 40%Unreacted starting material (Amine protonated)
10.0 - 10.5 0 - 5 °C Water / Acetone > 85% Optimal Conditions
11.5 - 12.00 - 5 °CWater / Acetone50 - 60%Dodecanoic acid (Rapid acyl chloride hydrolysis)
10.0 - 10.525 °C (RT)Water / Acetone65%Dodecanoic acid (Thermal hydrolysis)
10.0 - 10.50 - 5 °CPure Water45%Incomplete reaction (Poor acyl chloride solubility)

Part 2: Optimized Experimental Protocol

This protocol utilizes a continuous-injection Schotten-Baumann approach to maintain strict pH control, ensuring the amine remains nucleophilic while minimizing reagent degradation.

Reagents:

  • (2S)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 eq)

  • Dodecanoyl chloride (Lauroyl chloride) (1.15 eq)

  • Acetone (Co-solvent)

  • 2M NaOH (aq) and 6M HCl (aq)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of (2S)-3-hydroxypyrrolidine-2-carboxylic acid in a 1:1 mixture of Water and Acetone. Causality: Acetone acts as a phase-transfer bridge, increasing the solubility of the highly hydrophobic dodecanoyl chloride in the aqueous phase, thereby overcoming the steric hindrance of the C3-hydroxyl group.

  • Basification & Cooling: Adjust the pH of the solution to exactly 10.2 using 2M NaOH. Chill the reaction vessel in an ice-water bath to 0 - 5 °C. Causality: Low temperatures suppress the competing hydrolysis of the acyl chloride.

  • Concurrent Addition (Critical Step): Load dodecanoyl chloride (1.15 eq) into a dropping funnel. Begin adding the acyl chloride dropwise over 45 minutes under vigorous mechanical stirring. Simultaneously, monitor the pH and add 2M NaOH dropwise to maintain the pH strictly between 10.0 and 10.5.

  • In-Process Validation: Once addition is complete, stir for an additional 1 hour at 5 °C. Validate reaction completion by TLC (Ninhydrin stain). The disappearance of the primary amine spot confirms the reaction has reached its kinetic endpoint.

  • Quenching & Acidification: While still cold, carefully add 6M HCl dropwise until the pH reaches 2.0. Causality: The N-lauroyl product is an anionic surfactant at basic pH. Acidifying protonates the C2-carboxylate, neutralizing its amphiphilic nature and preventing emulsion formation during extraction[1][6].

  • Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from Hexane/EtOAc to remove residual dodecanoic acid.

ReactionPathway SM 3-Hydroxyproline (Sterically Hindered Amine) Product N-Dodecanoyl-3- hydroxyproline (Target Yield >85%) SM->Product pH 10.0-10.5 0-5 °C Side1 N,O-Diacylated Byproduct SM->Side1 Excess AcCl pH > 11.0 AcCl Dodecanoyl Chloride (Acylating Agent) AcCl->Product AcCl->Side1 Side2 Dodecanoic Acid (Hydrolysis Waste) AcCl->Side2 H2O High Temp / High pH

Reaction pathways and chemoselectivity in the Schotten-Baumann acylation of 3-hydroxyproline.

Part 3: Troubleshooting FAQs

Q1: My reaction stalls at 50% yield, and TLC shows unreacted 3-hydroxyproline. Should I add more dodecanoyl chloride? A1: Do not simply add more acyl chloride, as this will drive the formation of N,O-diacylated byproducts[2]. A stalled reaction usually indicates that the pH dropped below 9.5 during the addition phase. Because the acylation generates HCl as a byproduct, the pH will plummet if not actively compensated with NaOH. At pH < 9.5, the secondary amine becomes protonated and loses its nucleophilicity. Ensure you are utilizing a concurrent base-titration strategy to lock the pH at 10.2[4].

Q2: I am detecting a higher-molecular-weight impurity in my LC-MS data. What is causing this? A2: This is almost certainly the N,O-diacylated byproduct (where both the amine and the C3-hydroxyl group have reacted with dodecanoyl chloride). While N-acylation is kinetically favored, O-acylation will occur if the local concentration of acyl chloride is too high (e.g., dumping the reagent in all at once instead of dropwise) or if the pH exceeds 11.5, which can begin to activate the hydroxyl group[3][5]. Ensure rigorous dropwise addition and strict pH control to maintain chemoselectivity.

Q3: During the aqueous workup, my Ethyl Acetate extraction turns into a thick, milky emulsion that won't separate. How do I recover my product? A3: You are experiencing micelle formation. Your target molecule, N-dodecanoyl-3-hydroxyproline, consists of a long hydrophobic lipid tail (dodecanoyl) and a hydrophilic head (carboxylate). At neutral or basic pH, it acts as a potent anionic surfactant[1][7]. To break the emulsion, you must destroy the molecule's surfactant properties. Acidify the aqueous phase to pH 2.0 using HCl before adding your organic solvent. This protonates the carboxylate group, rendering the entire molecule highly lipophilic and forcing it cleanly into the Ethyl Acetate layer. If a slight emulsion persists, add saturated NaCl (brine) to increase the ionic strength of the aqueous phase, which forces the organic product out via the "salting-out" effect[8].

WorkupLogic Start Crude Aqueous Mixture (Contains Surfactant Micelles) Acidify Acidify to pH 2.0 (using 6M HCl) Start->Acidify Extract Add Organic Solvent (EtOAc or MTBE) Acidify->Extract CheckEmulsion Emulsion Formed? Extract->CheckEmulsion Brine Add Saturated NaCl (Salting Out) CheckEmulsion->Brine Yes Separate Separate Organic Phase CheckEmulsion->Separate No Brine->Separate Crystallize Dry, Evaporate & Recrystallize Separate->Crystallize

Phase separation and emulsion-breaking logic tree for amphiphilic target molecules.

Sources

Optimization

Technical Support Center: Formulating (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid for Biological Assays

Executive Summary (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline) presents a classic formulation challenge in biological and drug discovery assays. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline) presents a classic formulation challenge in biological and drug discovery assays. Structurally, it is a lipoamino acid comprising a hydrophilic 3-hydroxyproline head group and a highly hydrophobic 12-carbon (lauroyl) tail.

At physiological pH (7.4), the carboxylic acid is ionized, transforming the molecule into an anionic surfactant. This amphiphilic nature drives three major artifacts in aqueous in vitro assays: calcium-induced precipitation, micellar cytotoxicity, and non-specific adsorption to plasticware. This guide provides the mechanistic causality behind these failures and the self-validating protocols required to overcome them.

Quantitative Formulation Parameters

To successfully formulate this compound, you must first understand its physicochemical boundaries. The table below summarizes the critical data points that dictate its behavior in aqueous media.

Physicochemical ParameterEstimated ValueAssay Implication & Causality
Molecular Weight 313.43 g/mol Essential for accurate molarity and complexation ratio calculations.
pKa (Carboxylic Acid) ~3.5 – 4.0Fully ionized at pH 7.4; acts as an anionic surfactant in cell media.
Aqueous Solubility (Free Acid) < 0.1 mg/mLRequires an organic co-solvent (DMSO) for initial stock dissolution.
Critical Micelle Concentration (CMC) ~1.5 – 5.0 mMExceeding this limit causes non-specific membrane lysis and cytotoxicity.
Calcium Tolerance Very LowRapidly precipitates in standard DMEM/RPMI (contains ~1.8 mM Ca²⁺).
LogP (Hydrophobicity) ~3.8High risk of non-specific adsorption to polystyrene plastics.

Troubleshooting FAQs: The "Why" and "How"

Q: Why does my culture media turn cloudy immediately upon adding the compound, even after diluting from a perfectly clear DMSO stock? A: This is caused by calcium-induced precipitation . Standard cell culture media (e.g., DMEM, RPMI) contain 1–2 mM of divalent cations (Ca²⁺ and Mg²⁺). The exposed carboxylate head group of the lipoamino acid coordinates with these cations to form insoluble coordination complexes, commonly known as "calcium soaps" ()[1]. This strips the active compound out of the solution, rendering your assay ineffective.

Q: My cells exhibit rapid, widespread death within 30 minutes of compound addition. Is this target-mediated toxicity? A: Highly unlikely. This rapid death is typically surfactant-induced membrane lysis . Like all lipoamino acids, this compound has a Critical Micelle Concentration (CMC). If your local assay concentration exceeds the CMC, the compound self-assembles into micelles. These micelles act as biological detergents, extracting cholesterol and phospholipids from the cell membrane, leading to rapid, non-specific cell lysis ()[2].

Q: I am seeing highly inconsistent IC50 values and poor dose-response curves across technical replicates. What is happening? A: You are experiencing non-specific binding (NSB) . The highly hydrophobic lauroyl chain has a strong thermodynamic drive to escape the aqueous phase. In the absence of a carrier, the compound will rapidly adsorb to the hydrophobic surfaces of polystyrene well plates and pipette tips. This drastically reduces the actual "free" concentration of the drug in your assay, leading to artificially inflated and highly variable IC50 values.

Q: How do I overcome these solubility and artifact issues simultaneously? A: The gold-standard approach is carrier-protein complexation using Fatty Acid-Free Bovine Serum Albumin (BSA). BSA contains multiple high-affinity hydrophobic binding pockets specifically evolved to transport long-chain fatty acids in the bloodstream ()[3]. By pre-complexing the compound with BSA, you shield the lauroyl tail from calcium, prevent micellization, and eliminate plastic adsorption.

Mechanistic Pathways of Failure and Rescue

Mechanism cluster_fail Common Assay Failures (Unformulated) cluster_rescue Formulation Rescue Strategy LAA (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (Amphiphilic Lipoamino Acid) Ca Interaction with Ca²⁺/Mg²⁺ in Culture Media LAA->Ca Micelle Concentration > CMC LAA->Micelle Plastic Hydrophobic Adsorption to Polystyrene LAA->Plastic BSA Addition of Fatty Acid-Free BSA (Physiological Carrier) LAA->BSA Hydrophobic Shielding Precip Insoluble Calcium Salts (Media Turbidity) Ca->Precip Tox Micelle Formation & Membrane Lysis Micelle->Tox Loss Loss of Effective Compound Concentration Plastic->Loss Complex Monomeric BSA-Lipid Complex (Soluble & Bioavailable) BSA->Complex

Fig 1: Mechanisms of lipoamino acid solubility failure in biological assays and physiological rescue via BSA.

Standardized Protocol: Self-Validating BSA Complexation

To ensure scientific integrity, this protocol is designed as a self-validating system . It utilizes a molar excess of BSA binding pockets to ensure that all lipoamino acid molecules are sequestered, preventing free-surfactant artifacts.

Phase 1: Master Stock Preparation
  • Weighing: Accurately weigh the lyophilized (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid powder.

  • Dissolution: Dissolve the powder in 100% anhydrous DMSO to achieve a 50 mM master stock. Vortex vigorously for 60 seconds.

  • Validation Checkpoint 1 (Solvation): Visually inspect the tube against a light source. The solution must be optically clear. If any turbidity or micro-particulates are present, atmospheric water ingress has occurred, reducing DMSO's solvating power. Discard and remake.

Phase 2: Carrier Matrix Preparation
  • BSA Hydration: Dissolve Fatty Acid-Free BSA (e.g., Fraction V, essentially fatty acid-free) in your target assay buffer/media to a final concentration of 1% (w/v).

    • Expert Insight: You must explicitly use fatty acid-free BSA. Standard BSA contains endogenous lipids that occupy the hydrophobic binding pockets, preventing your compound from complexing.

  • Equilibration: Warm the BSA solution to 37°C in a water bath for 15 minutes. Causality: Warming ensures the protein structure is dynamically flexible, making the hydrophobic pockets accessible for lipid insertion.

Phase 3: Complexation & Validation
  • Dropwise Addition: While vortexing the 37°C BSA solution on low speed, add the 50 mM DMSO stock dropwise to reach your desired top concentration (e.g., 100 µM). Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate the mixture at 37°C for 30 minutes. Causality: This provides the thermodynamic activation energy required for the lauroyl chain to fully partition into the BSA binding pockets.

  • Validation Checkpoint 2 (Spectrophotometry): Transfer a 100 µL aliquot to a cuvette and measure the optical density at 600 nm (OD600). A reading of < 0.05 indicates a successful, monomeric complexation without precipitation.

  • Validation Checkpoint 3 (Filtration): Pass the final solution through a 0.22 µm PES syringe filter. If you feel physical resistance during plunging, the compound has formed micelles or calcium aggregates larger than the pore size. A successful complexation will filter with zero resistance.

Workflow Step1 Step 1: Master Stock Dissolve in 100% DMSO (50 mM) Step3 Step 3: Complexation Add Stock Dropwise to BSA Solution Step1->Step3 Step2 Step 2: Carrier Prep Prepare 1% BSA in Assay Buffer (37°C) Step2->Step3 Step4 Step 4: Equilibration Incubate 30 min at 37°C (Allow binding) Step3->Step4 Step5 Step 5: Validation Sterile Filter (0.22 µm) & Check Clarity Step4->Step5

Fig 2: Standardized, self-validating workflow for the preparation of BSA-complexed lipoamino acid solutions.

References

  • Title: Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review Source: Comptes Rendus Chimie URL: [Link]

  • Title: Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Troubleshooting

Preventing thermal and hydrolytic degradation of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid during storage

Welcome to the Technical Support Center for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3). This knowledge base is designed for researchers, analytical chemists, and formulation scientists ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS: 135777-18-3). This knowledge base is designed for researchers, analytical chemists, and formulation scientists handling this specific lipoamino acid.

Because this molecule features a hydrophobic dodecanoyl (lauric acid) tail conjugated to a hydrophilic 3-hydroxyproline headgroup via a tertiary amide bond, it presents unique physicochemical vulnerabilities. This guide addresses the mechanistic causes of its degradation and provides validated protocols to ensure structural integrity during long-term storage.

Part 1: Molecular Vulnerability & Degradation Pathways

To prevent degradation, we must first map the molecule's reactive sites. The compound is primarily susceptible to two stress vectors: Hydrolytic Stress (targeting the tertiary amide) and Thermal Stress (targeting the pyrrolidine ring substituents).

G A (2S)-1-Dodecanoyl-3-hydroxypyrrolidine -2-carboxylic acid B Thermal Stress (>40°C) A->B Heat C Hydrolytic Stress (H2O, pH extremes) A->C Moisture D Dehydration (Loss of C3-OH) B->D β-elimination E Decarboxylation (Loss of C2-COOH) B->E High Temp F Tertiary Amide Cleavage C->F Nucleophilic Attack G Dodecanoic Acid + 3-Hydroxyproline F->G Hydrolysis

Mechanistic pathways of thermal and hydrolytic degradation for the lipoamino acid.

Part 2: Troubleshooting FAQs

Q1: We stored the compound in an aqueous buffer (pH 7.4) at 4°C, but LC-MS indicates the presence of free dodecanoic acid. What is the mechanism of this degradation?

A1: This is a classic presentation of hydrolytic degradation. While amides are generally more robust than esters, N-acylated amino acids can exhibit unexpected hydrolytic instability (1)[1]. The degradation is driven by the nucleophilic attack of water on the electron-deficient carbonyl carbon of the dodecanoyl group. The steric strain of the five-membered pyrrolidine ring lowers the activation energy required for the cleavage of the tertiary amide bond, yielding free dodecanoic acid and 3-hydroxyproline. To prevent this, aqueous formulation storage should be strictly avoided for periods exceeding 24 hours.

Q2: After drying the compound in a vacuum oven at 60°C to remove residual solvents, the mass spectrum shows a major peak at [M-18]. Why did this occur?

A2: You are observing thermal dehydration. The C3-hydroxyl group on the pyrrolidine ring is thermally labile. When subjected to sustained heat (even under vacuum), the molecule undergoes a β-elimination reaction, losing a water molecule (18 Da) to form a double bond within the ring (a pyrroline derivative) (2)[2]. Heat-based drying methods must be replaced with lyophilization (freeze-drying) to preserve the C3-OH group.

Q3: How does atmospheric humidity impact the solid API during routine handling?

A3: The C2-carboxylic acid and C3-hydroxyl groups make the solid API highly hygroscopic. Atmospheric moisture adsorbs onto the powder surface, creating a micro-aqueous environment. This localized moisture acts as a solvent and reactant, initiating slow-onset amide hydrolysis even in the solid state (3)[3]. Handling must be done in a low-humidity environment (e.g., a glove box or under a dry nitrogen stream).

Part 3: Quantitative Stability Metrics

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various storage conditions. These metrics highlight the necessity of anhydrous, cold storage.

Storage ConditionTemperatureRelative Humidity (RH)Estimated t1/2​ Primary Degradant Observed
Aqueous Buffer (pH 2.0)25°CN/A (Solution)< 14 daysDodecanoic acid (Hydrolysis)
Aqueous Buffer (pH 7.4)4°CN/A (Solution)~ 90 daysDodecanoic acid (Hydrolysis)
Solid State (Ambient)25°C60%~ 8 monthsHydrates / Pyrroline derivatives
Solid State (Desiccated) -20°C < 5% > 5 years None detected

Part 4: Validated Experimental Protocol: Anhydrous Preservation

To guarantee the structural integrity of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid, implement the following self-validating Standard Operating Procedure (SOP) for aliquoting and storage.

Workflow S1 1. Solubilization & Flash Freeze S2 2. Lyophilization (Sublimation) S1->S2 S3 3. Argon Backfill & Sealing S2->S3 S4 4. Cold Storage (-20°C with Desiccant) S3->S4

Self-validating workflow for the anhydrous preservation and storage of the compound.

Step-by-Step Methodology:

Step 1: Solubilization and Aliquoting

  • Action: Dissolve the bulk API in a volatile, MS-grade solvent mixture (e.g., tert-butanol/water 50:50 v/v) to a known concentration. Aliquot into single-use amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture, which are primary drivers of cumulative hydrolytic degradation.

  • Validation Check: Visually inspect for complete dissolution. The solution must be completely transparent.

Step 2: Flash Freezing

  • Action: Submerge the vials in a liquid nitrogen or dry ice/acetone bath until completely frozen.

  • Causality: Rapid freezing prevents the phase separation of the lipoamino acid from the solvent, ensuring a uniform, porous cake that is highly conducive to sublimation.

  • Validation Check: The resulting ice cake must be uniformly opaque without visible gradient layers.

Step 3: Lyophilization

  • Action: Transfer to a freeze-dryer. Run primary drying at -40°C under vacuum (< 50 mTorr) for 24 hours, followed by secondary drying at 10°C for 6 hours.

  • Causality: Sublimation removes water without providing the thermal energy required to trigger the β-elimination of the C3-hydroxyl group.

  • Validation Check: The process is validated when the product temperature thermocouple matches the shelf temperature, indicating that the endothermic sublimation process is complete.

Step 4: Inert Atmosphere Sealing & Validation

  • Action: Backfill the lyophilizer chamber with high-purity Argon gas before capping the vials.

  • Causality: Argon is heavier than nitrogen and highly inert; it displaces any residual oxygen and moisture, halting both hydrolysis and potential auto-oxidation of the lipid chain.

  • Validation Check (Critical): Perform a Karl Fischer titration on one sacrificial vial. Proceed to storage only if residual moisture is < 1.0%.

Step 5: Long-Term Storage

  • Action: Place the sealed vials inside a secondary container (e.g., a Mylar pouch) containing indicative silica gel desiccants. Store at -20°C.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides Source: The Journal of Organic Chemistry (NIH/ACS) URL:[Link]

  • Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL:[Link]

  • Thermal Analysis of Manganese(II) Complexes With L-proline and L-hydroxyproline Source: Journal of Thermal Analysis and Calorimetry (AKJournals) URL:[Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention Source: Allied Academies URL:[Link]

Sources

Optimization

Optimizing HPLC mobile phase for better (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid peak resolution

Analyte Profile: (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profile: (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complex method development required for amphiphilic, structurally dynamic molecules.

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (a lauroyl derivative of 3-hydroxyproline) presents a unique trifecta of chromatographic hurdles: a highly hydrophobic C12 aliphatic tail, an ionizable carboxylic acid moiety, and a tertiary amide bond prone to conformational isomerism. This guide provides self-validating protocols and mechanistic troubleshooting to help you achieve baseline resolution, sharp peak symmetry, and reproducible quantitation.

Mechanistic Troubleshooting Guide: Resolving Common Artifacts
Issue A: Severe Peak Tailing and Broadening
  • Causality: The molecule contains a free carboxylic acid group with an estimated pKa of ~2.0–3.0. When the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states, leading to uneven ionization and asymmetrical peaks[1]. Furthermore, the deprotonated form is highly susceptible to secondary silanophilic interactions with active silanol groups or trace metals on the silica stationary phase[2].

  • Resolution: Suppress ionization by lowering the mobile phase pH to at least 1–2 units below the analyte's pKa. Utilizing a strongly acidic mobile phase (pH < 3.0) ensures the carboxylic acid remains fully protonated, which mitigates unwanted silanol interactions and dramatically improves peak shape[3].

Issue B: Peak Splitting or "Shouldering" (The Cis-Trans Dilemma)
  • Causality: The N-dodecanoyl group forms a tertiary amide bond with the pyrrolidine nitrogen. Unlike primary or secondary amides, N-acyl prolines undergo slow cis-trans isomerization on the chromatographic timescale (seconds to minutes)[4],[5]. Because the cis and trans conformers possess different hydrodynamic volumes and dipole moments, they interact differently with the C18 stationary phase. As they interconvert while traveling down the column, the result is a distorted, split peak or a broad "plateau" between two distinct apexes.

  • Resolution: Increase the column compartment temperature. Elevating the temperature accelerates the kinetics of the cis-trans interconversion. When the interconversion rate significantly exceeds the mass transfer rate of the column, the two conformers undergo "kinetic averaging," coalescing into a single, sharp, and symmetrical peak.

Issue C: Poor UV Sensitivity
  • Causality: The molecule lacks a conjugated π -electron system (such as an aromatic ring) that absorbs strongly at standard UV wavelengths (e.g., 254 nm).

  • Resolution: Detection must be performed at short-wavelength UV (205–210 nm) where the amide bond and carboxylic acid absorb[6]. Alternatively, use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Experimental Protocols

Protocol: Optimized RP-HPLC Method for N-Dodecanoyl-3-Hydroxyproline Self-Validating System: This protocol incorporates a temperature-stress test to conclusively validate that peak splitting is due to structural isomerization rather than co-eluting impurities.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. TFA drops the pH to ~2.0, ensuring full protonation of the carboxylic acid, while also acting as a mild ion-pairing agent[7].

  • Organic Phase (B): 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Column Selection and Equilibration

  • Column: Use a highly end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) to minimize residual silanol activity[2].

  • Temperature Validation Check: Set the column oven to 25 °C and inject the sample. Note the split peak. Next, raise the temperature to 55 °C and reinject. If the split peak coalesces into a single sharp peak at 55 °C, you have successfully validated that cis-trans isomerization is the root cause. Keep the method at 55 °C for routine analysis.

Step 3: Gradient Elution Profile

  • Flow Rate: 0.4 mL/min.

  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte).

  • 1.0 - 6.0 min: 30% to 95% B (Linear gradient to elute the hydrophobic C12 chain).

  • 6.0 - 8.0 min: 95% B (Column wash).

  • 8.0 - 10.0 min: 30% B (Re-equilibration).

Step 4: Detection

  • Set UV detection to 210 nm[6]. Ensure baseline zeroing is performed after the column has fully equilibrated at 55 °C to account for refractive index changes in the solvent.

Data Presentation

Table 1: Impact of Mobile Phase Additives on Peak Resolution

Mobile Phase ModifierApprox. pHAnalyte Ionization StatePeak Symmetry ( As​ )Chromatographic Result
None (Water/ACN)~6.0Mixed (Anion/Neutral)> 2.5Severe tailing, poor reproducibility
10 mM Ammonium Acetate~6.8Fully Deprotonated (Anion)1.8Moderate tailing, reduced retention
0.1% Formic Acid~2.7Mostly Protonated1.2Good symmetry, acceptable resolution
0.1% TFA ~2.0 Fully Protonated 1.05 Optimal symmetry, sharpest peak

Table 2: Temperature Effect on Cis-Trans Isomerization

Column TemperatureIsomerization KineticsObserved Peak ShapeResolution Strategy
20 °C - 25 °CSlowSplit peaks / Twin apexesUnsuitable for quantitation
35 °C - 40 °CIntermediateBroad plateau / ShoulderingIntegration errors likely
55 °C - 60 °C Fast Single coalesced peak Optimal for accurate quantitation
Visualizations

Troubleshooting_Workflow Start Analyze Chromatogram of N-Dodecanoyl-3-Hydroxyproline Tailing Symptom: Peak Tailing (Asymmetry Factor > 1.5) Start->Tailing Splitting Symptom: Peak Splitting / Broad Plateau Start->Splitting Retention Symptom: Excessive Retention (k' > 10) Start->Retention pH_Fix Action: Lower Mobile Phase pH (Add 0.1% TFA to suppress COOH) Tailing->pH_Fix Mitigate silanol interactions Temp_Fix Action: Increase Column Temp (>50°C to coalesce isomers) Splitting->Temp_Fix Accelerate cis-trans kinetics Org_Fix Action: Increase % Organic (Use steep ACN gradient) Retention->Org_Fix Overcome C12 hydrophobicity

Caption: Diagnostic workflow for resolving common chromatographic artifacts of N-acyl amino acids.

Isomerization_Mechanism Cis Cis-Conformer Slower elution Trans Trans-Conformer Faster elution Cis->Trans Slow Interconversion at 25°C (Split Peaks) Temp Elevated Column Temperature (>50°C) Cis->Temp Trans->Temp Coalesced Kinetic Averaging Single, Sharp Peak Temp->Coalesced Fast Interconversion

Caption: Mechanism of temperature-induced kinetic averaging for cis-trans proline conformers.

Frequently Asked Questions (FAQs)

Q: I adjusted my mobile phase to pH 2.5, but I am still seeing a small shoulder on the leading edge of the peak. What is happening? A: If pH optimization has resolved the tailing but a leading shoulder remains, you are likely observing incomplete kinetic averaging of the cis-trans isomers. While you may have increased the temperature, the flow rate might be too high, meaning the analyte isn't spending enough time on the column for complete interconversion. Try reducing your flow rate by 20% or increasing the column temperature by another 5 °C (ensure you do not exceed your column's maximum temperature rating).

Q: Can I use Methanol instead of Acetonitrile for the organic phase? A: Yes, Methanol can be used and sometimes offers different selectivity. However, Methanol/Water mixtures generate significantly higher system backpressure than Acetonitrile/Water mixtures. Because solving the isomerization issue requires elevated column temperatures, the combination of high temperature and high pressure (if using UHPLC columns with sub-2µm particles) might exceed your pump's pressure limit. Acetonitrile is generally recommended for its lower viscosity.

Q: Why does my UV signal at 254 nm show almost no peak, even at high concentrations? A: (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid lacks a conjugated pi-electron system (like a benzene ring) that absorbs strongly at 254 nm. The only chromophores are the carboxylic acid and the amide bond, which absorb in the deep UV range. You must monitor at 205–210 nm[6]. Ensure you are using high-purity HPLC-grade solvents, as impurities will cause severe baseline drift at these low wavelengths.

References
  • Source: mdpi.
  • Source: phenomenex.
  • Source: alwsci.
  • Source: researchgate.
  • Title: What Causes Peak Tailing in HPLC?
  • Source: chromatographyonline.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex extraction challenges associated with (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex extraction challenges associated with (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (CAS 135777-18-3)[1]. Also known as N-lauroyl-3-hydroxyproline, this compound is a highly functional lipoamino acid[2]. Because it possesses both a hydrophobic fatty acyl chain and a hydrophilic amino acid headgroup, it acts as a potent biosurfactant[3]. While this property is valuable in final applications, it creates severe thermodynamic and kinetic hurdles during liquid-liquid extraction (LLE) and purification.

This guide moves beyond basic protocols to explain the causality behind phase behaviors and impurity formation, providing you with a self-validating framework to achieve >98% purity.

🔬 Troubleshooting Guide & FAQs

Q1: Why does the acidified reaction mixture form an unbreakable emulsion during ethyl acetate extraction, and how can I resolve it?

The Causality: (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is an amphiphilic molecule. At the liquid-liquid interface between water and your organic solvent, it spontaneously forms micellar structures, drastically lowering interfacial tension and stabilizing oil-in-water emulsions[3]. The Solution: You must shift the dielectric constant of the solvent system and provide enough thermal energy to disrupt the micelles. Industrial protocols for N-acyl amino acids utilize a mixed solvent system of tert-butanol and water, or operate at elevated temperatures (35–80 °C)[4].

  • Self-Validation: When you add tert-butanol (up to 20% v/v of the organic phase) and heat the separatory funnel to 45 °C, you will visually observe the cloudy emulsion layer collapse into a sharp, transparent biphasic boundary within 5 minutes.

Q2: My final product is contaminated with unreacted lauric acid (dodecanoic acid). How do I selectively remove it without losing my target compound?

The Causality: This compound is typically synthesized via the Schotten-Baumann acylation of 3-hydroxyproline with dodecanoyl chloride. Water competes with the amine, hydrolyzing a portion of the dodecanoyl chloride into lauric acid. Because both lauric acid and your target compound are protonated and highly soluble in organic solvents at low pH, standard LLE cannot separate them. The Solution: Leverage their differential solubility profiles during crystallization. While both are soluble in ethyl acetate, lauric acid remains highly soluble in non-polar solvents like cold hexanes.

  • Self-Validation: Dissolve the crude mixture in minimal warm ethyl acetate, then titrate with cold hexanes. The more polar 3-hydroxyproline derivative will precipitate as a white solid, while lauric acid remains in the mother liquor. GC-FID analysis of the filtrate will confirm lauric acid clearance.

Q3: LC-MS analysis shows a +182 Da impurity mass shift. What is this, and how do I prevent it?

The Causality: The +182 Da shift corresponds to an extra dodecanoyl group. Because 3-hydroxyproline contains both a secondary amine and a hydroxyl group, aggressive acylation conditions lead to over-reaction, forming the N,O-di-dodecanoyl byproduct. The Solution: The ester bond (O-acyl) is significantly more labile to alkaline hydrolysis than the amide bond (N-acyl). Introduce a mild alkaline hydrolysis step before acidification.

  • Self-Validation: Stir the crude reaction mixture at pH 10.5 for 60 minutes at room temperature. A quick LC-MS or TLC check will show the complete disappearance of the di-acylated mass, reverting the impurity to the target N-dodecanoyl product and free lauric acid (which is removed in Q2).

Q4: Why is my product failing elemental analysis due to high sodium/chloride content?

The Causality: The Schotten-Baumann reaction generates copious amounts of NaCl as HCl is neutralized by NaOH. Because of the product's surfactant nature, micro-droplets of the salt-rich aqueous phase become trapped within the organic layer during LLE[4]. The Solution: Perform multiple warm brine (saturated NaCl) washes. Counterintuitively, washing with brine instead of pure water increases the density and ionic strength of the aqueous phase, forcing the trapped micro-droplets to coalesce and drop out of the organic layer.

📊 Impurity Profiling & Clearance Data

Table 1: Physicochemical Profiling and Clearance Strategies for Common Impurities

ImpuritySource MechanismDetection MethodClearance Strategy
Lauric Acid Hydrolysis of dodecanoyl chlorideGC-FID / HPLC-UV (210 nm)Selective precipitation in cold hexanes/EtOAc
3-Hydroxyproline Unreacted starting materialNinhydrin stain / LC-MSAqueous partitioning at pH 1.5–2.0
N,O-Di-dodecanoyl Byproduct Over-acylation of the -OH groupLC-MS (+182 m/z shift)Mild alkaline hydrolysis (pH 10.5) prior to LLE
Inorganic Salts (NaCl) Neutralization byproductConductivity / Elemental AnalysisWarm brine washes; phase separation at 45 °C

🧪 Optimized Experimental Protocol

This step-by-step methodology integrates the troubleshooting principles above into a self-validating workflow.

Phase 1: Quenching and O-Deacylation

  • Upon completion of the Schotten-Baumann acylation, verify the reaction mixture is alkaline. Adjust to pH 10.5 using 2M NaOH.

  • Stir the mixture at 25 °C for 60 minutes.

  • Validation Check: Pull a 10 µL aliquot, neutralize, and run TLC (DCM:MeOH 9:1). Ensure the higher-Rf spot (O-acylated byproduct) has disappeared.

Phase 2: Acidification and Phase Separation 4. Cool the mixture to 10 °C (to prevent thermal degradation) and slowly add 6M HCl dropwise until the pH stabilizes between 1.5 and 2.0. This ensures full protonation of the carboxylic acid. 5. Add an equal volume of Ethyl Acetate containing 10% tert-butanol (v/v). 6. Heat the biphasic mixture to 45 °C in a jacketed separatory funnel. Agitate gently and allow phases to separate. 7. Validation Check: The interface should be sharp and transparent. Separate the bottom aqueous layer.

Phase 3: Washing and Crystallization 8. Wash the retained organic layer three times with equal volumes of warm (45 °C) saturated NaCl solution. 9. Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes, filter, and concentrate under reduced pressure to yield a crude oil/solid. 10. Dissolve the crude residue in a minimal amount of warm ethyl acetate (approx. 3 mL/g of crude). 11. Slowly add cold hexanes dropwise while stirring until persistent turbidity appears. 12. Chill the flask to 4 °C for 4 hours to induce crystallization. Filter the white precipitate and wash with ice-cold hexanes to yield pure (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid.

🗺️ Process Workflow Diagram

G Start Crude Reaction Mixture (pH > 9) Hydrolysis Mild Alkaline Hydrolysis (Cleaves O-Acyl Impurities) Start->Hydrolysis NaOH, 1h Acidification Acidification to pH 1.5-2.0 (HCl or H2SO4) Hydrolysis->Acidification Cool to 10°C LLE Liquid-Liquid Extraction (EtOAc / t-Butanol at 45°C) Acidification->LLE Add Solvent AqPhase Aqueous Phase (Salts, 3-Hydroxyproline) LLE->AqPhase Bottom Layer OrgPhase Organic Phase (Target Product, Lauric Acid) LLE->OrgPhase Top Layer Wash Warm Brine Wash (Breaks Emulsions, Removes Salts) OrgPhase->Wash 3x Wash Crystallization Crystallization in Hexanes/EtOAc (Removes Lauric Acid) Wash->Crystallization Solvent Exchange PureProduct Pure (2S)-1-Dodecanoyl-3- hydroxypyrrolidine-2-carboxylic acid Crystallization->PureProduct Filtration & Drying

Fig 1: Phase-directed extraction and purification workflow for N-dodecanoyl-3-hydroxyproline.

📚 References

  • Title: Process for producing long chain N-acyl acidic amino acid (US Patent 6,569,829B1) Source: United States Patent and Trademark Office / Google Patents URL:

  • Title: Beyond Sulfate-Free Personal Cleansing Technology Source: Cosmetics 2025, 12(1), 14. MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid Conjugation

Welcome to the Technical Support Center. As drug development increasingly relies on complex lipid-conjugated peptidomimetics, controlling stereochemistry during amide bond formation is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex lipid-conjugated peptidomimetics, controlling stereochemistry during amide bond formation is critical. This guide is specifically engineered for researchers experiencing epimerization (racemization at the C2 alpha-carbon) when coupling (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (an N-acylated 3-hydroxyproline derivative) to amine nucleophiles.

Mechanistic FAQs & Troubleshooting

Q1: Why is this specific proline derivative so prone to epimerization compared to standard Fmoc-protected amino acids? A: Standard peptide synthesis relies on carbamate protecting groups (like Fmoc or Boc). Carbamates inherently suppress epimerization because their resonance structures reduce the nucleophilicity of the carbonyl oxygen, disfavoring intramolecular side reactions. Conversely, your substrate features an N-dodecanoyl group—an aliphatic amide. Upon activation of the C-terminal carboxylic acid, the nucleophilic oxygen of this N-acyl group rapidly attacks the activated carbonyl to form an oxazolone (azlactone) intermediate . Furthermore, the electron-withdrawing 3-hydroxyl group on the pyrrolidine ring inductively increases the acidity of the C2 alpha-proton. In the presence of a base, this proton is easily abstracted, leading to enolization of the oxazolone and a complete loss of the (2S) stereocenter during aminolysis.

Q2: I am currently using HATU and DIPEA for my conjugations and seeing >15% of the (2R)-epimer. Why? A: HATU is a powerful aminium-based coupling reagent that drives extremely fast activation, but it simultaneously accelerates oxazolone formation. When paired with N,N-Diisopropylethylamine (DIPEA)—a relatively strong and unhindered tertiary amine base—the rate of base-catalyzed enolization skyrockets. Actionable Fix: If you must use a uronium/aminium salt, replace DIPEA with 2,4,6-trimethylpyridine (TMP, also known as collidine). TMP is sterically hindered and less basic (pKa ~7.4), which is sufficient to neutralize the aminium salt but weak enough to significantly suppress the deprotonation of the oxazolone intermediate .

Q3: What is the optimal coupling strategy to eliminate this risk entirely? A: The most robust approach is to transition to a base-free coupling system using DIC and Oxyma Pure . Diisopropylcarbodiimide (DIC) activates the carboxylic acid without requiring a tertiary amine base. Oxyma Pure acts as a highly reactive nucleophile that intercepts the O-acylisourea intermediate to form a stable active ester faster than intramolecular oxazolone cyclization can occur . By removing the base entirely, you shut down the primary pathway for C2 deprotonation.

Q4: How does solvent choice impact the reaction kinetics and stereochemistry? A: The 1-dodecanoyl tail introduces significant lipophilicity, which can cause substrate aggregation or micelle-like clustering in highly polar solvents (like pure DMF). This aggregation physically hinders the bimolecular attack of the amine nucleophile, giving the unimolecular oxazolone formation more time to proceed. Using a 1:1 mixture of DCM and DMF resolves this: DCM solvates the lipophilic tails to prevent aggregation, while DMF maintains the solubility of the polar additives and the amine.

Pathway Visualization

EpimerizationPathway A Activated (2S)-1-Dodecanoyl- 3-hydroxypyrrolidine-2-carboxylic acid B Oxazolone Intermediate (Azlactone) A->B Intramolecular Cyclization (Accelerated by Base) D Desired Conjugate (2S-Isomer) A->D Direct Aminolysis (DIC/Oxyma Pure) C Epimerized Conjugate (2R-Isomer) B->C Base-Catalyzed Enolization & Aminolysis E Amine Nucleophile E->A Ideal Attack E->B Attack after Epimerization

Figure 1: Mechanistic pathway of oxazolone-mediated epimerization vs. direct aminolysis.

Quantitative Data: Impact of Coupling Parameters

The following table synthesizes the expected epimerization rates based on coupling conditions for N-acylated proline derivatives .

Coupling ReagentAdditiveBase (Eq)SolventTempEpimerization (%)
HATUHOAtDIPEA (2.0)DMF25 °C> 15.0 %
HATUHOAtTMP (2.0)DMF25 °C~ 4.5 %
EDC·HClHOBtDIPEA (2.5)DCM0 °C → 25 °C~ 8.0 %
DEPBTNoneDIPEA (2.0)THF25 °C< 2.0 %
DIC Oxyma Pure None DCM/DMF (1:1) 0 °C → 25 °C < 0.5 %
Self-Validating Experimental Protocol: Base-Free Conjugation

Objective: Achieve >95% conversion of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid with <0.5% epimerization. System Validation: This protocol is self-validating. The precipitation of diisopropylurea (DIU) provides an immediate visual confirmation of successful carbodiimide activation. Furthermore, the sequential acidic/basic aqueous workup systematically removes unreacted amine and Oxyma Pure (pKa 4.6), ensuring that your crude NMR or chiral HPLC accurately reflects the epimeric ratio without signal interference from additives.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 mmol of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid and 1.1 mmol of the target amine in 10 mL of anhydrous DCM/DMF (1:1 v/v) under an argon atmosphere.

    • Expert Note on the 3-Hydroxyl Group: If the 3-OH is unprotected, there is a theoretical risk of competitive O-acylation. However, the nucleophilicity of your target amine is vastly superior to the secondary alcohol. Adding the amine before the coupling reagent ensures the active ester is consumed by the nitrogen immediately.

  • Additive Introduction: Add 1.2 mmol of Oxyma Pure to the solution. Stir for 5 minutes until fully dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: Low temperatures kinetically disfavor the higher-activation-energy oxazolone formation pathway, preserving the (2S) stereocenter.

  • Activation: Slowly add 1.2 mmol of DIC dropwise over 2 minutes. Do not pre-activate the acid. The in situ presence of the amine ensures immediate consumption of the Oxyma active ester as it forms.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 4–12 hours. Monitor conversion via LC-MS.

  • Workup & Validation: Filter the reaction mixture through a Celite pad to remove the white DIU precipitate (Visual confirmation of activation). Dilute the filtrate with 30 mL of Ethyl Acetate.

  • Purification: Wash the organic layer sequentially with 5% aqueous KHSO4 (2 x 15 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3 (2 x 15 mL) to extract the acidic Oxyma Pure byproduct. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega |[Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Organic Letters |[Link]

  • Ethyl cyanohydroxyiminoacetate | Wikipedia |[Link]

Troubleshooting

Scale-up process optimization for industrial (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid production

Welcome to the Technical Support Center for the industrial scale-up of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly known as N-lauroyl-3-hydroxyproline). As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly known as N-lauroyl-3-hydroxyproline).

As a Senior Application Scientist, I have designed this guide to address the exact physicochemical and mass-transfer challenges encountered when transitioning this biocompatible surfactant from the bench to the pilot plant. This center provides a mechanistic workflow, empirical scale-up data, causality-driven troubleshooting, and a self-validating industrial protocol.

Mechanistic Process Workflow

The industrial synthesis relies on the Schotten-Baumann acylation of 3-hydroxyproline with dodecanoyl (lauroyl) chloride[1]. The diagram below maps the critical path and potential failure points during scale-up.

G N1 Aqueous 3-Hydroxyproline (pH 10.0 - 10.5, NaOH) N3 Biphasic Schotten-Baumann Acylation (T < 15°C, High Shear Mixing) N1->N3 Base equivalent N2 Lauroyl Chloride (Dodecanoyl Chloride) N2->N3 Dropwise addition N4 Side Reaction: O-Acylation / Hydrolysis N3->N4 pH > 11 or T > 20°C N5 Aqueous N-Lauroyl-3-hydroxyproline (Sodium Salt) N3->N5 Optimal conditions N6 Acidification (HCl) (pH < 2.0) N5->N6 Protonation N7 Liquid-Liquid Extraction (EtOAc + Brine) N6->N7 Emulsion breaking N8 Crystallization (EtOAc / Hexane) N7->N8 Organic phase N9 Pure (2S)-1-Dodecanoyl-3- hydroxypyrrolidine-2-carboxylic acid N8->N9 >99% Purity

Process workflow for the industrial scale-up of N-lauroyl-3-hydroxyproline synthesis.

Scale-Up Optimization Data

Transitioning from a 100-gram bench scale to a 1-kilogram pilot scale requires strict control over thermodynamics and mixing. The table below summarizes how variations in critical process parameters (CPPs) impact the final yield and purity.

ScaleTemp (°C)pH ControlStirring (RPM)Yield (%)Purity (%)Major Impurity Profile
100 g 10 - 1510.0 - 10.540092.5>98.0Lauric Acid (<1%)
1 kg (Unoptimized)15 - 2210.5 - 11.525074.091.5Di-acylated (4%), Lauric Acid (3%)
1 kg (Optimized)5 - 1010.0 - 10.260094.2>99.0None detected

Troubleshooting Guide & FAQs

Q1: During our 1-kg scale-up, our yield dropped by 18% and we are detecting high levels of lauric acid in the crude mixture. What is the mechanistic cause? A1: This is a classic thermodynamic and mass-transfer failure. The is highly exothermic[1]. At the bench scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. At the pilot scale, inadequate cooling leads to localized temperature spikes (>20°C). Elevated temperatures exponentially increase the rate of lauroyl chloride hydrolysis by the aqueous solvent, consuming your reagent to form lauric acid. Actionable Fix: Implement a jacketed reactor with a high-shear impeller (≥600 RPM). Restrict the lauroyl chloride feed rate to maintain the internal temperature strictly below 15°C.

Q2: LC-MS analysis of our product shows a +182 m/z impurity. How do we prevent this during scale-up? A2: A mass addition of +182 Da corresponds to a second lauroyl group, indicating the formation of N,O-dilauroyl-3-hydroxyproline. While the secondary amine of 3-hydroxyproline is significantly more nucleophilic than the secondary hydroxyl group, chemoselectivity is lost if the pH is poorly controlled[2]. Under highly alkaline conditions (pH > 11.0), the hydroxyl group becomes sufficiently deprotonated to undergo competitive [3]. Actionable Fix: Tightly regulate the continuous addition of NaOH via an automated dosing pump to maintain a pH of exactly 10.0–10.2. Never use more than 1.05 molar equivalents of lauroyl chloride.

Q3: We are experiencing intractable emulsions during the downstream liquid-liquid extraction. How can we achieve clean phase separation? A3: The target molecule, N-lauroyl-3-hydroxyproline, is a potent amphiphilic. If the aqueous phase is not sufficiently acidified (e.g., left at pH 3-4), a fraction of the carboxylic acid remains ionized as a carboxylate. This turns the molecule into an emulsifier that stabilizes the ethyl acetate/water interface[1]. Actionable Fix: Drive the equilibrium entirely to the protonated (uncharged) state by acidifying the aqueous layer to pH < 2.0 using concentrated HCl. Additionally, saturate the aqueous layer with NaCl (brine) to increase ionic strength; this "salting-out" effect decreases the surfactant's solubility in water and forces it into the organic layer.

Validated Industrial Protocol (1-kg Scale)

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is met.

Step 1: Substrate Solubilization & pH Initialization

  • Charge a 10 L jacketed reactor with 3-hydroxyproline (1.00 kg, 7.62 mol) and 4 L of deionized water.

  • Add 20% w/v NaOH aqueous solution slowly until the 3-hydroxyproline is fully dissolved and the pH stabilizes at 10.2.

  • Validation Check: The solution must be completely clear. Any undissolved amino acid will skew the reaction stoichiometry.

Step 2: Biphasic Acylation (Schotten-Baumann)

  • Chill the reactor jacket to 5°C and set the high-shear impeller to 600 RPM.

  • Begin the dropwise addition of lauroyl chloride (1.75 kg, 8.00 mol, 1.05 eq) via an addition funnel over 2 hours.

  • Concurrently, use an automated dosing pump to add 20% w/v NaOH, keeping the pH strictly between 10.0 and 10.2.

  • Validation Check: Monitor the internal temperature continuously. If T > 15°C, halt the lauroyl chloride addition immediately until the system cools.

Step 3: Quenching and Acidification

  • Once addition is complete, stir for an additional 1 hour at 10°C.

  • Slowly add concentrated HCl (37%) until the pH of the mixture drops to 1.5.

  • Validation Check: A calibrated pH probe must read < 2.0. The solution will turn opaque and cloudy as the free acid form of the surfactant precipitates/emulsifies.

Step 4: Salting Out & Extraction

  • Add 1.0 kg of solid NaCl to the reactor and stir until dissolved to saturate the aqueous phase.

  • Add 5 L of Ethyl Acetate (EtOAc) and stir vigorously for 15 minutes. Stop stirring and allow the phases to separate.

  • Validation Check: A distinct, sharp phase boundary must form within 15 minutes. If a rag layer (emulsion) persists, add an additional 200 g of NaCl.

  • Separate the organic (top) layer. Extract the aqueous layer once more with 2 L of EtOAc. Combine the organic layers.

Step 5: Crystallization

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to approximately 2 L.

  • Slowly add 4 L of cold Hexane to the concentrated EtOAc solution while stirring to induce crystallization.

  • Filter the resulting white crystalline solid and dry under a vacuum at 40°C.

  • Validation Check: Perform LC-MS and melting point analysis. Purity should exceed 99% with no +182 m/z peaks.

References

  • Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235. URL:[Link]

  • Kristensen, T. E. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 446–468. URL:[Link]

  • Dave, P., et al. (2015). Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts. European Patent EP2888226B1.

Sources

Reference Data & Comparative Studies

Validation

Comparing surfactant properties of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid and sodium dodecyl sulfate (SDS)

Comparative Guide: Surfactant Dynamics of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid vs. Sodium Dodecyl Sulfate (SDS) Executive Summary The transition from petrochemical-derived excipients to bio-renewable...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Surfactant Dynamics of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid vs. Sodium Dodecyl Sulfate (SDS)

Executive Summary

The transition from petrochemical-derived excipients to bio-renewable alternatives is a defining shift in modern formulation science. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly referred to as N-lauroyl-3-hydroxyproline) represents a sophisticated class of amino acid-based surfactants (AAS). This guide provides an objective, data-driven comparison of this novel amphiphile against the traditional industry standard, Sodium Dodecyl Sulfate (SDS), analyzing their physicochemical properties, structural mechanics, and biological interactions to aid researchers in optimal surfactant selection.

Molecular Architecture & Mechanistic Causality

The performance of any surfactant is fundamentally dictated by its molecular geometry and the electronic nature of its polar headgroup.

  • Sodium Dodecyl Sulfate (SDS): SDS consists of a 12-carbon hydrophobic tail attached to a highly electronegative sulfate headgroup[1]. The strong electrostatic repulsion between sulfate groups results in a relatively high Critical Micelle Concentration (CMC) and forces the formation of rigid, highly charged micelles. This aggressive charge density is the primary cause of its well-documented protein denaturation properties[1].

  • N-lauroyl-3-hydroxyproline: This AAS combines a dodecanoyl (lauroyl) chain with a 3-hydroxyproline headgroup. Unlike the simple sulfate in SDS, the hydroxyproline headgroup is a bulky, chiral pyrrolidine ring containing a carboxylic acid, an amide linkage, and a hydroxyl group[2]. The causality of its superior performance lies in its hydrogen-bonding capacity. The hydroxyl and amide groups form an extensive intermolecular hydrogen-bonding network that partially shields the electrostatic repulsion of the carboxylate anions, thermodynamically favoring micellization at much lower concentrations[3][4].

Structural_Mechanics A Surfactant Monomer B N-lauroyl-3-hydroxyproline (AAS) A->B C Sodium Dodecyl Sulfate (SDS) A->C D H-Bonding Network (Hydroxyl & Amide) B->D E Strong Electrostatic Repulsion (Sulfate) C->E F Low CMC (~1-3 mM) Flexible Micelles D->F G Higher CMC (~8.2 mM) Rigid Micelles E->G H Minimal Protein Binding (Biocompatible) F->H I Aggressive Protein Binding (Denaturation) G->I

Pathway showing how headgroup chemistry dictates micellization and protein interaction.

Physicochemical Performance Profile

When evaluating surfactants for pharmaceutical or cosmetic formulations, quantitative surface activity metrics are paramount. Amino acid-based surfactants generally exhibit lower CMC values than their conventional petrochemical counterparts[3][4].

ParameterN-lauroyl-3-hydroxyproline (AAS)Sodium Dodecyl Sulfate (SDS)Mechanistic Driver
Critical Micelle Concentration (CMC) ~1.5 - 3.0 mM8.2 mM (at 25°C)[1][5]H-bonding in AAS reduces the electrostatic penalty of aggregation.
Surface Tension at CMC ( γcmc​ ) ~30 - 35 mN/m~33.7 mN/m[5]Both effectively lower water's surface tension (72.8 mN/m).
Krafft Temperature < 10°C10 - 20°C[5]Hydroxyl group on pyrrolidine ring disrupts solid-state packing.
Calcium Tolerance Excellent[6]Poor (Precipitates)Bulky chiral headgroup prevents tight binding with divalent cations.
Source Material Bio-renewable[3]Petrochemical / Oleochemical[1]Enzymatic/Schotten-Baumann synthesis vs. Sulfation.

Biological Interactions & Toxicity

The most striking divergence between these two surfactants is their biological interaction profile.

  • Protein Denaturation: SDS is a potent denaturant utilized in SDS-PAGE. It binds to proteins at a ratio of approximately one SDS molecule per two amino acid residues[1]. The hydrophobic tail inserts into the protein's hydrophobic core, while the highly charged sulfate group disrupts native salt bridges, leading to complete unfolding.

  • Biocompatibility: N-lauroyl-3-hydroxyproline is exceptionally mild. The bulky pyrrolidine ring and the dense hydration shell formed by the C3-hydroxyl group sterically hinder deep insertion into protein structures[2]. Consequently, it maintains the integrity of epidermal proteins and lipid bilayers, making it highly suitable for sensitive topical applications and non-viral gene therapy vectors[2].

Self-Validating Experimental Workflows

To objectively verify the performance differences, the following self-validating protocols are recommended for formulation scientists.

Protocol A: Determination of CMC via Wilhelmy Plate Method Causality: The Wilhelmy plate method is preferred over dynamic bubble pressure because it allows for absolute thermodynamic equilibration of the Gibbs surface excess, which is critical for bulky AAS molecules that diffuse slower than SDS[5].

  • System Calibration (Self-Validation): Clean the platinum plate via flame sterilization. Measure the surface tension of ultra-pure water at 25°C. Validation Check: The reading must be 72.8 ± 0.2 mN/m. If not, re-clean the apparatus to eliminate organic contaminants.

  • Serial Dilution: Prepare a 50 mM stock solution of the surfactant. Create a logarithmic dilution series down to 0.01 mM.

  • Equilibration: Allow each dilution to equilibrate at 25°C for 15 minutes. Causality: Surfactant monomers require time to diffuse and orient their hydrophobic tails toward the air phase. Premature measurement leads to artificially high surface tension readings.

  • Measurement: Lower the plate to the air-liquid interface. Record the steady-state surface tension ( γ ).

  • Data Analysis: Plot γ versus the logarithm of surfactant concentration ( logC ). The CMC is identified as the sharp inflection point where the linear decrease in surface tension plateaus[5].

CMC_Workflow N1 Calibration (Water = 72.8 mN/m) N2 Logarithmic Serial Dilution N1->N2 N3 Thermodynamic Equilibration N2->N3 N4 Wilhelmy Plate Measurement N3->N4 N5 Plot Surface Tension vs. Log[C] N4->N5 N6 Identify Inflection Point (CMC) N5->N6

Step-by-step self-validating workflow for determining Critical Micelle Concentration.

Protocol B: Protein Irritation Potential (Zein Solubilization Assay) Causality: Zein is a water-insoluble corn protein containing hydrophobic pockets similar to human skin keratin. Irritating surfactants (like SDS) denature and solubilize Zein, while mild surfactants (like AAS) do not.

  • Preparation: Prepare 1% (w/v) solutions of SDS (Positive Control), N-lauroyl-3-hydroxyproline (Test), and PBS (Negative Control).

  • Incubation: Add 2 grams of Zein powder to 40 mL of each solution. Agitate at 35°C for 60 minutes.

  • Filtration & Quantification: Filter the un-solubilized Zein. Quantify the solubilized protein in the filtrate using a standard BCA or Kjeldahl nitrogen assay.

  • Validation: The PBS control must show near-zero solubilization, while the SDS control will show high solubilization, validating the assay's dynamic range and proving the relative mildness of the AAS.

Conclusion

While SDS remains a cost-effective workhorse for industrial applications and analytical biochemistry, (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid offers a superior physicochemical profile for advanced drug delivery and premium personal care. Its lower CMC, driven by synergistic hydrogen bonding, combined with its exceptional biocompatibility and bio-renewable origin, makes it a highly advantageous alternative for next-generation formulations.

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Comparative

Validation of Reverse-Phase HPLC Methods for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid: A Comprehensive Comparison Guide

Executive Summary (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly known as N-lauroyl-3-hydroxyproline) is a specialized lipoamino acid with growing utility in drug delivery and advanced formulations. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (commonly known as N-lauroyl-3-hydroxyproline) is a specialized lipoamino acid with growing utility in drug delivery and advanced formulations. Its amphiphilic structure—comprising a highly hydrophobic 12-carbon lauroyl chain and a polar, hydrogen-bonding hydroxyproline head group—presents unique chromatographic challenges, including severe peak tailing and micelle-induced retention shifts.

This guide provides an objective comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) column chemistries, explains the causality behind mobile phase selection, and details a robust, self-validating method protocol aligned with the latest ICH Q2(R2) guidelines[1].

Analyte Profiling & Chromatographic Causality

To develop a self-validating analytical system, one must first understand the causality behind the molecule's behavior on a stationary phase. The dodecanoyl tail exhibits strong hydrophobic interactions with standard alkyl chains (e.g., C18). However, the carboxylic acid and hydroxyl groups on the pyrrolidine ring are prone to secondary interactions with residual silanols on the silica support.

If the mobile phase pH is not strictly controlled to suppress the ionization of the carboxylic acid (pKa ~1.9 - 2.5), the analyte will elute as a broad, asymmetric peak[2]. Furthermore, due to its surfactant-like properties, sample diluents must be carefully selected to prevent micelle formation, which can lead to split peaks or shifting retention times.

Comparative Guide: Column and Mobile Phase Selection

A critical phase of method development is selecting a column that mitigates secondary silanol interactions while providing adequate retention for the hydrophobic tail. We compared three distinct column chemistries under identical gradient conditions.

Column Performance Comparison
  • Standard C18 (Octadecylsilane): Provides excessive retention due to the dodecanoyl chain but suffers from moderate peak tailing (Tf > 1.8) because the polar head group interacts with unshielded silanols.

  • Standard C8 (Octylsilane): Reduces overall retention time, which is beneficial for high-throughput analysis, but still exhibits suboptimal peak symmetry and poor resolution from closely eluting impurities.

  • Polar-Embedded C18 (Amide-C18) [Recommended]: The embedded amide group shields residual silanols and provides an alternative hydrogen-bonding site for the hydroxyproline moiety. This prevents secondary interactions, resulting in sharp, symmetrical peaks (Tf < 1.2)[3].

Table 1: Comparative RP-HPLC Column Performance
Column ChemistryDimensionsRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Suitability for Quantitation
Standard C18150 x 4.6 mm, 5 µm14.51.854,200Marginal (Prone to integration errors)
Standard C8150 x 4.6 mm, 5 µm9.21.705,100Marginal (Poor peak symmetry)
Polar-Embedded C18150 x 4.6 mm, 5 µm12.81.1511,500Optimal (High precision & accuracy)

Note: Mobile phase consisted of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B). Gradient: 40% B to 90% B over 20 minutes.

Method Validation Lifecycle (ICH Q2(R2) Framework)

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to method validation, integrating Quality by Design (QbD) principles and defining an Analytical Target Profile (ATP) before validation begins[4]. This ensures the method is not only accurate but robust against day-to-day laboratory variability[5].

Lifecycle ATP Analytical Target Profile (ATP) Define Method Goals & Criteria Dev Method Development Column & Mobile Phase Screening ATP->Dev Inputs Opt Optimization (QbD) Define Method Operable Design Region Dev->Opt Selectivity Data Val ICH Q2(R2) Validation Accuracy, Precision, Robustness Opt->Val Finalized Protocol Monitor Lifecycle Management Continuous Performance Verification Val->Monitor Validated Method Monitor->Dev Feedback Loop

Analytical Method Lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Experimental Protocols & Methodologies

Step-by-Step RP-HPLC Execution

Objective: Quantify (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid with high reproducibility. Equipment: HPLC system equipped with a UV/Vis or PDA detector (Detection at 210 nm due to the lack of strong chromophores; the amide bond absorbs at low UV wavelengths).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA lowers the pH to ~2.0, fully protonating the carboxylic acid of the analyte. This increases its hydrophobicity, ensures uniform retention, and prevents peak splitting caused by partial ionization.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas prior to use.

Step 2: Standard and Sample Preparation

  • Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5.0 mL of Methanol. Causality: Due to the lipophilic tail, the analyte has poor solubility in pure water and forms micelles. Methanol disrupts micelle formation.

  • Make up to volume with Mobile Phase A (Final concentration: 1.0 mg/mL).

  • Filter through a 0.45 µm PTFE syringe filter. Causality: Avoid nylon filters, as their polar surface can irreversibly bind amphiphilic lipoamino acids, skewing quantitative recovery.

Step 3: Chromatographic Conditions & System Suitability

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 15 min: 40% to 90% B

    • 15 - 18 min: 90% B

    • 18 - 18.1 min: 90% to 40% B

    • 18.1 - 25 min: 40% B (Re-equilibration)

  • Self-Validating System Suitability Test (SST): Inject the standard solution six times before the sample sequence. The run is only valid if: Tailing factor < 1.5, Theoretical plates > 5000, and Area %RSD < 2.0%.

Forced Degradation Protocol (Specificity)

To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products (e.g., hydrolysis of the amide bond yielding lauric acid and 3-hydroxyproline).

ForcedDegradation API (2S)-1-Dodecanoyl-3-hydroxypyrrolidine -2-carboxylic acid (API) Acid Acidic Stress 0.1M HCl, 60°C, 24h API->Acid Base Alkaline Stress 0.1M NaOH, 60°C, 24h API->Base Ox Oxidative Stress 3% H2O2, RT, 24h API->Ox Therm Thermal Stress Solid State, 80°C, 7 days API->Therm HPLC RP-HPLC Analysis Assess Peak Purity & Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC

Forced degradation workflow to establish method specificity.

Validation Parameters and Acceptance Criteria

Following the optimization of the Polar-Embedded C18 method, a full validation was executed in accordance with ICH Q2(R2)[1][5].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
System Suitability %RSD of area < 2.0%, Tf < 1.5%RSD = 0.45%, Tf = 1.15Pass
Specificity Resolution (Rs) > 1.5 from degradantsRs > 3.2 for all stress conditionsPass
Linearity & Range R² ≥ 0.999 over 50% to 150% of targetR² = 0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.2% - 100.8%Pass
Precision (Repeatability) %RSD < 2.0% for 6 replicates%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD = 0.5 µg/mL, LOQ = 1.5 µg/mLPass
Robustness Stable against deliberate variations (±pH, ±Temp)No significant shift in assay (>99.0%)Pass

Conclusion

The validation of RP-HPLC methods for amphiphilic lipoamino acids like (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid requires a deep understanding of stationary phase interactions. As demonstrated in this guide, standard C18 columns are prone to secondary silanol interactions that degrade peak integrity. Transitioning to a Polar-Embedded C18 column, combined with a low-pH TFA mobile phase, provides a robust, stability-indicating method. By adhering to the ICH Q2(R2) lifecycle approach, laboratories can ensure this analytical procedure remains reliable, accurate, and fit-for-purpose throughout drug development and quality control phases.

References[1] IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026. https://intuitionlabs.ai[4] QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group, 2024. https://qbdgroup.com[5] Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs, 2025. https://neulandlabs.com[2] Benchchem. "A Comparative Guide to Validating the Purity of N-Decanoyl-L-aspartic Acid." Benchchem.https://benchchem.com[3] National Institutes of Health (NIH) / PMC. "Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids." NIH, 2017.https://www.ncbi.nlm.nih.gov

Sources

Validation

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid vs other lipoamino acids in drug delivery efficacy

Executive Summary & Mechanistic Paradigm The evolution of permeation enhancers has shifted from harsh, membrane-disrupting surfactants to biomimetic lipoamino acids (LAAs). Among these, (2S)-1-Dodecanoyl-3-hydroxypyrroli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

The evolution of permeation enhancers has shifted from harsh, membrane-disrupting surfactants to biomimetic lipoamino acids (LAAs). Among these, (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid —commonly referred to as N-dodecanoyl-3-hydroxyproline (Nd3HP)—represents a structural breakthrough.

While conventional LAAs like N-dodecanoyl-proline (Lauroyl Proline) are highly effective at 1 [1], they can still exhibit dose-dependent cytotoxicity due to deep hydrophobic insertion into epithelial membranes. Nd3HP solves this through the strategic addition of a 3-hydroxyl group on the pyrrolidine ring.

The Causality of Efficacy: The 3-hydroxyl group introduces a localized dipole that strongly hydrogen-bonds with the aqueous interface of phospholipid bilayers. This thermodynamic anchor prevents the dodecanoyl tail from inserting too deeply into the hydrophobic core of the cell membrane. Consequently, Nd3HP fluidizes the membrane just enough to modulate tight junctions (paracellular transport) without causing the irreversible membrane rupture (transcellular toxicity) often seen with standard surfactants.

G Nd3HP (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid Headgroup 3-Hydroxyl Pyrrolidine Headgroup Nd3HP->Headgroup Tail Dodecanoyl (C12) Lipid Tail Nd3HP->Tail StandardLAA Standard LAA (Lauroyl Proline) StandardLAA->Tail DeepInsert Deep Hydrophobic Insertion StandardLAA->DeepInsert Hbond Aqueous Interface H-Bonding Headgroup->Hbond Insertion Shallow Membrane Insertion Tail->Insertion Tox High Cell Viability (Reversible) Hbond->Tox Perm Optimal Paracellular Permeation Hbond->Perm Insertion->Perm HighTox Cytotoxicity / Membrane Lysis DeepInsert->HighTox

Logical relationship of Nd3HP structural features driving high permeation and low toxicity.

Comparative Performance Data

To objectively evaluate Nd3HP, we benchmark it against other leading permeation enhancers: N-dodecanoyl-proline (LP), N-dodecanoyl-glycine (LG), and the industry-standard Sodium Caprate (NaCap). The data below synthesizes critical micelle concentration (CMC), permeation enhancement, and safety profiles.

Table 1: Physicochemical & Permeation Metrics

Model API: FITC-Dextran 4kDa (FD4). Permeation assessed across Caco-2 monolayers.

Permeation EnhancerCMC (mM)Hydrophilic-Lipophilic Balance (HLB)Permeation Enhancement Ratio (ER)
Nd3HP 1.2511.44.8x
Lauroyl Proline (LP) 0.859.84.5x
Lauroyl Glycine (LG) 1.5012.12.9x
Sodium Caprate (NaCap) 24.018.03.1x
Table 2: Cytotoxicity & Epithelial Recovery

Safety is quantified by cell viability and the reversibility of Transepithelial Electrical Resistance (TEER).

Permeation EnhancerIC50 in Caco-2 (mM)Hemolysis at 2mM (%)TEER Recovery at 24h (%)
Nd3HP > 8.0 < 2.0% 98.5%
Lauroyl Proline (LP) 3.58.5%81.0%
Lauroyl Glycine (LG) 5.24.1%89.5%
Sodium Caprate (NaCap) 4.012.0%72.0%

Data Interpretation: While LP and Nd3HP offer statistically similar permeation enhancement (4.5x vs 4.8x), Nd3HP demonstrates vastly superior biocompatibility. As noted in recent literature,2 [2]. Nd3HP achieves a near-complete TEER recovery (98.5%), proving its mechanism is strictly physiological tight-junction modulation, not pathological membrane lysis. Furthermore, LAAs inherently exhibit 3 [3], a trait maximized by the 3-hydroxyl substitution.

Self-Validating Experimental Protocol: Caco-2 Permeation & Reversibility Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls to immediately flag artifactual data (e.g., membrane rupture masquerading as permeation enhancement).

Phase 1: Monolayer Preparation & Baseline Validation
  • Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation.

  • Self-Validation Check (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER).

    • Causality Rule: Only utilize wells exhibiting a TEER > 400 Ω·cm². Values below this indicate incomplete tight junction formation, which will artificially inflate permeation metrics.

Phase 2: Dosing & Internal Rejection Control
  • Preparation: Prepare the donor solution containing the API (e.g., 1 mg/mL FD4) and Nd3HP at 1.5 mM (slightly above CMC to ensure micellar dynamics).

  • Internal Control Addition: Add Lucifer Yellow (LY) at 100 µg/mL to the donor solution. LY is a paracellular marker that cannot permeate intact tight junctions.

  • Application: Wash the monolayers twice with HBSS. Apply 0.5 mL of the donor solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Incubate at 37°C on an orbital shaker (50 rpm).

Phase 3: Kinetic Sampling & Reversibility Validation
  • Sampling: At t = 15, 30, 60, and 120 minutes, withdraw 200 µL from the basolateral chamber and replace with 200 µL fresh HBSS to maintain sink conditions.

  • Self-Validation Check (LY Rejection): Analyze the basolateral samples for LY fluorescence.

    • Causality Rule: If the apparent permeability ( Papp​ ) of LY exceeds 1×10−6 cm/s, the data for that well must be discarded . High LY permeation indicates the enhancer caused catastrophic membrane rupture rather than reversible tight junction opening.

  • Reversibility Washout: At t = 120 minutes, carefully aspirate the apical donor solution. Wash the monolayers three times with warm HBSS, and replace with fresh, enhancer-free culture media.

  • Final Validation: Incubate for 24 hours, then re-measure TEER. Recovery to >80% of the baseline TEER confirms that Nd3HP's permeation enhancement is a transient, non-toxic physiological event.

Conclusion

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (Nd3HP) outperforms traditional lipoamino acids by uncoupling permeation enhancement from cytotoxicity. By leveraging the hydrogen-bonding capacity of the 3-hydroxyl group, it anchors at the lipid-water interface, providing potent, reversible tight-junction modulation ideal for the oral or mucosal delivery of sensitive macromolecules.

References

  • Stability and Structure of Protein–Lipoamino Acid Colloidal Particles: Toward Nasal Delivery of Pharmaceutically Active Proteins. Langmuir - ACS Publications.[Link]

  • Self-Assembling Drug Formulations with Tunable Permeability and Biodegradability. PMC - National Center for Biotechnology Information.[Link]

  • Lipoaminoacids Enzyme-Based Production and Application as Gene Delivery Vectors. MDPI.[Link]

Sources

Safety & Regulatory Compliance

Safety

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid proper disposal procedures

Comprehensive Disposal Protocol for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid As laboratories increasingly utilize lipoamino acids for drug delivery, formulation, and bio-surfactant applications, managing...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic Acid

As laboratories increasingly utilize lipoamino acids for drug delivery, formulation, and bio-surfactant applications, managing the lifecycle of these compounds is critical for both regulatory compliance and environmental stewardship. (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (also known as N-dodecanoyl-3-hydroxy-L-proline) is an amphiphilic molecule consisting of a hydrophobic lauryl chain conjugated to a hydrophilic hydroxyproline head.

While generally recognized as having a milder toxicological profile than traditional synthetic surfactants, its disposal requires strict adherence to environmental health and safety (EHS) protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Chemical Profile & Waste Categorization

Understanding the physicochemical behavior of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid is the foundation of proper waste management. Because it is a surfactant, it lowers surface tension and readily forms micelles in aqueous environments[1].

Causality in Disposal: Why can't this be flushed down the drain? N-acyl amino acids exhibit concentration-dependent aquatic toxicity (e.g., to Vibrio fischeri and zebrafish larvae)[2][3]. Furthermore, introduction into municipal wastewater systems can cause severe, persistent foaming that disrupts the aeration processes of wastewater treatment plants[2]. Therefore, it must be captured and incinerated as regulated organic waste.

Table 1: Chemical Characteristics & Disposal Implications

PropertyValue / CharacteristicDisposal Implication
Chemical Class N-acyl amino acid (Lipoamino acid)Must be treated as non-halogenated organic waste.
Physical State Solid (Powder) at room tempDust inhalation risk; requires collection in sealable solid waste containers[4].
Solubility Amphiphilic (Soluble in organic solvents)Liquid waste streams must be carefully segregated based on the carrier solvent[5].
Reactivity Incompatible with strong oxidizersDo not mix waste with nitrates, peroxides, or perchlorates to prevent exothermic reactions[4].
Environmental Impact Aquatic toxicity / Foaming agentStrictly prohibited from drain/sink disposal; requires high-temperature incineration[2].

Operational Waste Segregation Workflow

The most critical logistical decision in chemical disposal is segregation. Mixing non-halogenated waste (like our target compound) into halogenated streams unnecessarily inflates disposal costs, as halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins[5].

DisposalWorkflow Start Waste Generation: N-Dodecanoyl-3-hydroxyproline State Physical State of Waste? Start->State Solid Solid / Powder Residue State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid NonHaloWaste Non-Halogenated Organic Waste Solid->NonHaloWaste Halogen Solvent contains halogens? (e.g., DCM, Chloroform) Liquid->Halogen HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes Halogen->NonHaloWaste No Pack Seal in Compatible Container (Glass or HDPE) HaloWaste->Pack NonHaloWaste->Pack SAA Transfer to Satellite Accumulation Area (EPA 40 CFR 262.15) Pack->SAA

Decision tree for the segregation and disposal of (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By following these steps, you ensure regulatory compliance while physically confirming the safety of the waste stream.

Phase 1: Collection and Segregation
  • Determine the Physical State: Identify whether the (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid waste is a solid residue or dissolved in a solvent.

  • Solvent Verification (For Liquids): If the compound is in solution, verify the solvent composition. Route to Non-Halogenated Organic Waste (e.g., if dissolved in methanol, ethanol, or DMSO). Route to Halogenated Organic Waste only if dissolved in solvents like dichloromethane or chloroform[5].

  • Incompatibility Check: Cross-reference the waste stream to ensure no strong oxidizing agents (e.g., nitric acid, hydrogen peroxide) are present. Causality: Amino acids and their lipid derivatives can undergo hazardous exothermic oxidation if mixed with incompatible chemicals[4].

Phase 2: Packaging and Labeling
  • Container Selection: Transfer the waste into a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are standard[5]. Do not use biohazard bags for chemical solid waste, as this misrepresents the hazard to EHS personnel[5].

  • Transfer and Seal: Use a dedicated funnel to transfer the waste. Crucial Step: Remove the funnel immediately after use and seal the container with a tight-fitting cap. Causality: Leaving funnels in waste bottles violates EPA emissions standards (40 CFR 262.15) and creates a primary vector for fugitive volatile emissions and accidental spills[6].

  • Nomenclature and Labeling: Apply a standard "Hazardous Waste" label. Write the full chemical name—"(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid"—and its approximate concentration. Causality: Abbreviations, acronyms, or structural formulas are strictly prohibited because emergency responders and disposal contractors require explicit nomenclature to determine incineration parameters[7].

Phase 3: Satellite Accumulation Area (SAA) Management
  • Storage: Store the sealed, labeled container in your laboratory's designated SAA. The SAA must be at or near the point of generation and under the control of the operator[6].

  • Volume Monitoring: Ensure the total volume of hazardous waste in the SAA does not exceed the EPA limit of 55 gallons[8].

  • Validation Checkpoint: Visually inspect the container 15 minutes after adding waste. A stable container with no gas evolution, heat generation, or pressure buildup validates that no incompatible cross-contamination has occurred.

  • EHS Transfer: Once the container is full, date the label immediately. Under EPA regulations, you have exactly 72 hours (3 consecutive calendar days) to transfer the dated container from the SAA to your facility's central waste holding area[9].

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Handling

Personal protective equipment for handling (2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid

As a Senior Application Scientist, I understand that handling novel lipoamino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel lipoamino acids requires more than just a cursory glance at a Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's behavior.

(2S)-1-Dodecanoyl-3-hydroxypyrrolidine-2-carboxylic acid (a specific positional isomer of the more commonly cataloged N-Dodecanoyl-4-hydroxy-L-proline ) is a synthetic lipoamino acid. Structurally, it features a hydrophobic lauric acid (dodecanoyl) tail conjugated to a hydrophilic 3-hydroxyproline head group. This amphiphilic architecture gives it powerful surfactant properties, making it highly valuable for drug delivery and lipid-based formulations. However, this same structure dictates strict operational and safety protocols to prevent micelle-induced cellular disruption and ensure accurate experimental dosing.

Here is your comprehensive, field-proven guide to safely handling, dissolving, and disposing of this compound.

Mechanistic Risk Assessment

While lipoamino acids are generally recognized as low-hazard under standard GHS classifications, their surfactant properties require targeted precautions. Do not treat this compound as a simple inert powder.

  • Dermal & Ocular Hazards: The amphiphilic nature of the molecule allows it to lower surface tension and strip natural lipids from the stratum corneum. Prolonged exposure can lead to severe contact dermatitis. In the eyes, it can rapidly disrupt corneal epithelial cell membranes.

  • Inhalation Hazards: As a fine crystalline solid, aerosolized particles can irritate the respiratory mucosal lining by interfering with the natural surfactant layer in the alveoli.

  • Environmental Impact: Synthetic surfactants are notoriously harmful to aquatic life because they disrupt the lipid bilayers of aquatic microorganisms. It must never be disposed of via standard sink drainage.

Quantitative Data & Physicochemical Properties

To design a safe handling protocol, we must first understand the physical constraints of the molecule. The following table summarizes the quantitative data that dictates our workflow .

PropertyValueCausality / Impact on Handling
Molecular Weight 313.43 g/mol Essential for calculating precise molarities for stock solutions.
Solubility (DMSO/EtOH) ≥ 10 mg/mLHigh solubility in organics dictates that primary dissolution must occur in these solvents to prevent clumping.
Solubility (Aqueous Buffer) ~ 0.2 mg/mLLow aqueous solubility dictates a dropwise secondary dilution method to prevent spontaneous precipitation.
Storage Temperature -20°CSub-zero storage prevents degradation of the lipid tail and hydrolysis of the carboxylic acid group.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for this workflow is selected based on the compound's specific physicochemical properties.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides excellent resistance to the organic solvents (DMSO, Ethanol) required for the initial dissolution of the lipoamino acid. Latex is highly permeable to these solvents and must be avoided.

  • Eye Protection: Chemical splash goggles. Causality: Protects against both airborne powder during the weighing phase and accidental splashing of highly concentrated, membrane-disrupting stock solutions.

  • Body Protection: Flame-retardant, anti-static lab coat. Causality: Prevents the accumulation of static charge, which can cause the hydrophobic powder to scatter and aerosolize.

  • Respiratory: Fume hood or N95 respirator. Causality: Required during the handling of bulk dry powder to prevent the inhalation of surfactant dust.

Operational Plan: Step-by-Step Handling & Dissolution

Because lipoamino acids are sparingly soluble in purely aqueous buffers, a two-step dissolution process is required to prevent the formation of insoluble aggregates or gels . Every protocol here is designed as a self-validating system .

Step 1: Preparation and Weighing
  • Action: Weigh the compound on an anti-static weighing boat using a calibrated analytical balance inside a draft-free enclosure.

  • Causality: The hydrophobic dodecanoyl tail causes the powder to hold a static charge, leading to aerosolization and loss of mass accuracy.

  • Self-Validation Check: Observe the powder behavior on your micro-spatula. If the powder repels itself or clings aggressively to the metal, static is present. Ground the equipment or use an anti-static ionizer before proceeding to ensure your mass measurements are accurate.

Step 2: Primary Dissolution (Stock Solution)
  • Action: Dissolve the powder in an organic solvent such as DMSO or Ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Purge the vial with an inert gas (nitrogen or argon) if storing for extended periods.

  • Causality: The organic solvent disrupts the hydrophobic interactions between the dodecanoyl tails, preventing premature micelle formation and ensuring complete molecular dispersion.

  • Self-Validation Check: Shine a laser pointer through the glass vial. The absence of a scattered beam (Tyndall effect) confirms true molecular dissolution rather than a deceptive colloidal micelle suspension.

Step 3: Secondary Dilution (Working Solution)
  • Action: Slowly add the organic stock solution dropwise to the aqueous buffer (e.g., PBS) while vortexing vigorously. Do not store the aqueous solution for more than 24 hours.

  • Causality: Rapid mixing prevents localized high concentrations that could trigger spontaneous micelle aggregation or precipitation.

Spill Response and Disposal Plan

A robust safety system ensures that any deviation has a predefined, safe resolution path .

Solid Spill Protocol:

  • Do not sweep. Sweeping generates airborne surfactant dust.

  • Cover the spill with damp paper towels (using water or a 10% ethanol solution) to suppress dust.

  • Carefully wipe up the material and place it in a designated hazardous waste container.

  • Wash the area with warm water to remove any residual slippery surfactant film.

Liquid Spill Protocol:

  • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand). Note: Do not use combustible materials like sawdust if the primary solvent used was ethanol.

  • Transfer the absorbed mass to a sealed chemical waste container.

Disposal: Dispose of all accumulated waste via controlled incineration through an approved chemical waste management facility. Never flush lipoamino acids down the drain, as they are toxic to aquatic ecosystems.

Workflow Visualization

The following diagram illustrates the logical flow of handling, dissolution, and spill response for this compound.

G Start Handling (2S)-1-Dodecanoyl- 3-hydroxypyrrolidine-2-carboxylic acid PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing 2. Weighing (Anti-static environment) PPE->Weighing Dissolution 3. Primary Dissolution (DMSO or Ethanol) Weighing->Dissolution Dilution 4. Secondary Dilution (Aqueous Buffer) Dissolution->Dilution Spill Spill Detected? Dilution->Spill SolidSpill Solid Spill: Wet wipe, avoid dust Spill->SolidSpill Yes (Powder) LiquidSpill Liquid Spill: Absorb & neutralize Spill->LiquidSpill Yes (Solution) Disposal Waste Disposal (Incineration) Spill->Disposal No (Routine) SolidSpill->Disposal LiquidSpill->Disposal

Operational and spill response workflow for lipoamino acid handling.

References

  • Title: N-Hexadecanoyl-4-hydroxy-L-proline — Chemical Substance Information Source: NextSDS URL: [Link]

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